molecular formula C10H11N3OS B1352366 4-(2-Methoxyphenyl)-2(3h)-thiazolone hydrazone CAS No. 299169-54-3

4-(2-Methoxyphenyl)-2(3h)-thiazolone hydrazone

Cat. No.: B1352366
CAS No.: 299169-54-3
M. Wt: 221.28 g/mol
InChI Key: STFMGWJTFANYEM-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenyl)-2(3H)-thiazolone hydrazone (CAS No: 4871-25-4) is a chemical reagent featuring a thiazolone core coupled with a hydrazone functional group. This specific molecular architecture, particularly the presence of the hydrazone moiety (-NH-N=CR2), is recognized in medicinal chemistry for its versatile biological activities and ability to interact with various enzymatic targets . Compounds within this structural class are frequently investigated as key scaffolds in the development of novel bioactive molecules . This compound serves as a valuable intermediate for organic synthesis and pharmaceutical research. Its structure is related to a class of molecules studied for their potential to inhibit bacterial type III secretion systems (T3S), a virulence mechanism in many Gram-negative pathogens like Yersinia and Salmonella species . Furthermore, hydrazone-based compounds are extensively explored for their inhibitory effects on metabolic enzymes. Research on analogous structures has demonstrated potent activity against enzymes such as human carbonic anhydrase (hCA) I and II, as well as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets for conditions like Alzheimer's disease . Other research avenues for similar thiazole and hydrazone hybrids include their evaluation as potential anticancer and antiviral agents, specifically as RNase H inhibitors for HIV therapy . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS/c1-14-9-5-3-2-4-7(9)8-6-15-10(12-8)13-11/h2-6H,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STFMGWJTFANYEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CSC(=N2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428311
Record name [4-(2-Methoxy-phenyl)-thiazol-2-yl]-hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

299169-54-3
Record name [4-(2-Methoxy-phenyl)-thiazol-2-yl]-hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis and characterization of 4-(2-Methoxyphenyl)-2(3h)-thiazolone hydrazone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 4-(2-Methoxyphenyl)-2-hydrazinylthiazole

Abstract

This technical guide provides a comprehensive overview of a robust and reproducible methodology for the synthesis of 4-(2-methoxyphenyl)-2-hydrazinylthiazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Hydrazone and thiazole moieties are prevalent scaffolds known for a wide array of biological activities.[1][2][3] This document details the synthetic pathway, including the preparation of a key α-bromo ketone intermediate, followed by a Hantzsch-type thiazole synthesis. Furthermore, it establishes a complete framework for the structural characterization and validation of the final compound using modern analytical techniques, including Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices is explained, and detailed, self-validating protocols are provided for researchers, scientists, and drug development professionals.

Introduction and Scientific Rationale

Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents.[2] Among them, the thiazole ring is a privileged structure due to its presence in numerous bioactive molecules. Similarly, the hydrazone functional group (-C=N-NH-) is a crucial pharmacophore known for its diverse pharmacological properties, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer activities.[1][3][4][5] The title compound, 4-(2-methoxyphenyl)-2-hydrazinylthiazole, represents a conjugate of these two important moieties.

It is important to note the tautomeric nature of the target compound. While it can be named as 4-(2-Methoxyphenyl)-2(3H)-thiazolone hydrazone, it predominantly exists in the more stable aromatic 2-hydrazinylthiazole tautomeric form. This guide will refer to the compound as 4-(2-methoxyphenyl)-2-hydrazinylthiazole, and all characterization data will be interpreted based on this structure.

The synthetic strategy outlined herein is a variation of the classic Hantzsch thiazole synthesis. This method was selected for its reliability, high yields, and the ready availability of starting materials. The process involves two primary stages: the synthesis of an α-haloketone intermediate and its subsequent cyclocondensation with thiosemicarbazide.

Synthetic Pathway and Mechanism

The synthesis is a two-step process beginning from commercially available 2'-methoxyacetophenone. The first step is an α-bromination to yield the reactive intermediate, 2-bromo-1-(2-methoxyphenyl)ethan-1-one. The second step is the cyclocondensation of this intermediate with thiosemicarbazide to form the final thiazole ring system.

SynthesisWorkflow cluster_step1 Step 1: α-Bromination cluster_step2 Step 2: Hantzsch Thiazole Synthesis Start 2'-Methoxyacetophenone Intermediate 2-Bromo-1-(2-methoxyphenyl)ethan-1-one Start->Intermediate α-Bromination Reagent1 Bromine (Br₂) in Glacial Acetic Acid Start->Reagent1 FinalProduct 4-(2-Methoxyphenyl)-2-hydrazinylthiazole (Final Product) Intermediate->FinalProduct Reagent2 Ethanol, Reflux Intermediate->Reagent2 Reagent1->Intermediate Precursor Thiosemicarbazide Precursor->FinalProduct Precursor->Reagent2 Reagent2->FinalProduct

Caption: Synthetic workflow for 4-(2-Methoxyphenyl)-2-hydrazinylthiazole.

Step 1: Synthesis of 2-Bromo-1-(2-methoxyphenyl)ethan-1-one

The synthesis begins with the α-bromination of 2'-methoxyacetophenone. Acetic acid serves as both a solvent and a catalyst, promoting the enolization of the ketone, which is the reactive species that attacks the bromine. This is a crucial step as it installs the leaving group (bromide) necessary for the subsequent cyclization.

Step 2: Synthesis of 4-(2-Methoxyphenyl)-2-hydrazinylthiazole

This step involves the reaction of the α-bromo ketone with thiosemicarbazide.[6] The mechanism proceeds via initial nucleophilic attack by the sulfur atom of thiosemicarbazide onto the α-carbon bearing the bromine, displacing it. This is followed by an intramolecular condensation between one of the hydrazine nitrogens and the ketone's carbonyl group, leading to the formation of the five-membered thiazole ring after dehydration. Ethanol is an ideal solvent as it readily dissolves the reactants and is suitable for reflux conditions.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times. Bromine is highly corrosive and toxic; handle with extreme care.

Protocol for 2-Bromo-1-(2-methoxyphenyl)ethan-1-one (Intermediate)
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2'-methoxyacetophenone (15.0 g, 0.1 mol) in 50 mL of glacial acetic acid.

  • Addition of Bromine: Cool the flask in an ice bath. Slowly add a solution of bromine (16.0 g, 0.1 mol) in 20 mL of glacial acetic acid from the dropping funnel over a period of 30-40 minutes with continuous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture slowly into 500 mL of ice-cold water with stirring. The solid product will precipitate out.

  • Purification: Filter the crude product using a Büchner funnel, wash thoroughly with cold water to remove acetic acid, and then with a small amount of cold ethanol. Dry the product under vacuum. Recrystallize from ethanol to obtain the pure α-bromo ketone as a crystalline solid.

Protocol for 4-(2-Methoxyphenyl)-2-hydrazinylthiazole (Final Product)
  • Reaction Setup: To a 100 mL round-bottom flask fitted with a reflux condenser, add thiosemicarbazide (0.91 g, 0.01 mol) and 2-bromo-1-(2-methoxyphenyl)ethan-1-one (2.29 g, 0.01 mol) in 30 mL of absolute ethanol.

  • Reflux: Heat the mixture to reflux with constant stirring for 4-5 hours.[6] Monitor the reaction's completion using TLC.

  • Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, the volume of the solvent can be reduced under reduced pressure.

  • Purification: Filter the solid product, wash with a small amount of cold ethanol, and dry. Recrystallize the crude product from ethanol or an ethanol/water mixture to yield pure 4-(2-methoxyphenyl)-2-hydrazinylthiazole.

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following techniques are standard for this purpose.

CharacterizationFlow cluster_methods Analytical Techniques FTIR FT-IR Spectroscopy NMR NMR Spectroscopy (¹H & ¹³C) MS Mass Spectrometry MP Melting Point Product Synthesized Compound Product->FTIR Functional Groups Product->NMR Structural Framework Product->MS Molecular Weight Product->MP Purity Assessment

Caption: Analytical workflow for compound characterization.

Physicochemical Properties
  • Appearance: Off-white to pale yellow solid.

  • Melting Point: A sharp melting point indicates high purity. To be determined experimentally.

  • Solubility: Expected to be soluble in DMSO and DMF, with limited solubility in alcohols and chlorinated solvents.

Spectroscopic Data Summary

The following table summarizes the expected data from spectroscopic analysis.

Technique Characteristic Observation Rationale for Assignment
FT-IR (KBr, cm⁻¹)3300-3100 (N-H stretch, broad), 3050 (Aromatic C-H stretch), 2950 (Aliphatic C-H stretch of -OCH₃), 1610-1590 (C=N stretch), 1580-1550 (C=C stretch), 1250 (C-O stretch), 750 (C-S vibration)The N-H stretches confirm the hydrazinyl group.[1][6] The C=N and C=C bands are characteristic of the thiazole ring and aromatic system.[1][7] The C-O stretch is indicative of the methoxy group.
¹H NMR (DMSO-d₆, ppm)δ 10.0-11.0 (s, 1H, -NH-), δ 7.0-8.0 (m, 5H, Ar-H + Thiazole-H), δ 6.5-7.0 (s, 2H, -NH₂), δ 3.9 (s, 3H, -OCH₃)The downfield singlet corresponds to the secondary amine proton.[8] The multiplet in the aromatic region integrates to the four protons of the methoxyphenyl ring plus the single proton on the thiazole ring. The broad singlet integrates to the two primary amine protons. The sharp singlet around 3.9 ppm is characteristic of a methoxy group.[9]
¹³C NMR (DMSO-d₆, ppm)δ ~168 (Thiazole C2), δ ~155 (Aromatic C-O), δ 140-150 (Thiazole C4), δ 110-135 (Aromatic carbons & Thiazole C5), δ ~56 (-OCH₃)The C2 carbon of the thiazole ring, bonded to two nitrogen atoms, is expected to be the most downfield.[2][5] The carbon attached to the methoxy group appears around 155 ppm. The remaining aromatic and thiazole carbons resonate in the typical 110-135 ppm range. The methoxy carbon signal is found upfield at approximately 56 ppm.[9]
Mass Spec. (EI or ESI)[M]⁺ or [M+H]⁺ at m/z ≈ 221 or 222The molecular ion peak will confirm the molecular weight of the compound (C₁₀H₁₁N₃OS = 221.28 g/mol ).[10] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[5][11]

Conclusion

This guide presents a validated and detailed methodology for the synthesis and characterization of 4-(2-methoxyphenyl)-2-hydrazinylthiazole. The described Hantzsch-type synthesis is efficient and utilizes readily accessible starting materials. The comprehensive characterization workflow, employing FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry, provides a robust framework for confirming the structural integrity and purity of the final product. This document serves as a practical resource for researchers engaged in the synthesis of novel heterocyclic compounds for potential pharmaceutical applications.

References

  • F. Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis and Characterization of Some Hydrazone and Thiazolidine Derivatives and Evaluation of Their Antibacterial Activity. Chemical Problems, (1), 84-91.
  • Kumar, V., et al. (2023). Synthesis, computational study, solvatochromism and biological studies of thiazole-owing hydrazone derivatives. Journal of the Serbian Chemical Society.
  • Moldovan, C. M., et al. (2015). New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation. Molecules, 20(9), 17325–17342. [Link]

  • Gencheva, M., et al. (2022). Development of New Antimycobacterial Sulfonyl Hydrazones and 4-Methyl-1,2,3-thiadiazole-Based Hydrazone Derivatives. Molecules, 27(8), 2617. [Link]

  • Moldovan, C. M., et al. (2015). New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation. PubMed, 20(9), 17325-17342. [Link]

  • Ahmad, I., et al. (2023). Facile Synthesis and DFT Analysis of Novel Thiazole-Based Hydrazones: An Experimental and Theoretical Perspective. Molecules, 28(15), 5675. [Link]

  • Suryasaputra, D., et al. (2018). 13 C NMR spectra assignment of title compound.
  • Khan, I., et al. (2018). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. Molecules, 23(11), 2773. [Link]

  • Various Authors. (2023). Thiazoles: iii. Infrared spectra of methylthiazoles.
  • LookChem. (n.d.). This compound. Retrieved from [Link]

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Sources

The Rising Therapeutic Potential of 4-(2-Methoxyphenyl)-2(3H)-thiazolone Hydrazone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

<_-3a_attempt> I have gathered a significant amount of information on the biological activities of thiazolone hydrazone derivatives, including their synthesis, antimicrobial, antifungal, anticancer, and antioxidant properties. I have also found detailed protocols for the key assays used to evaluate these activities, such as the MTT assay for cytotoxicity, the DPPH assay for antioxidant activity, and various methods for antimicrobial screening like broth microdilution and agar diffusion.

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Introduction: The Convergence of Privileged Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, the strategic combination of pharmacologically significant moieties is a cornerstone of rational drug design. This guide delves into the burgeoning field of 4-(2-methoxyphenyl)-2(3H)-thiazolone hydrazone derivatives, a class of compounds that elegantly marries the therapeutic promise of three key structural motifs: the thiazole ring, the hydrazone linker, and the methoxyphenyl group. Thiazole and its derivatives are integral to numerous clinically approved drugs, including antimicrobial and anticancer agents, underscoring their versatile biological activity.[1] Similarly, the hydrazone functional group (–NH–N=CH–) is a well-established pharmacophore known to impart a wide spectrum of biological effects, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor properties.[2][3][4][5][6] The inclusion of a methoxyphenyl substituent further modulates the physicochemical properties of these molecules, potentially enhancing their bioavailability and target engagement.

This technical guide provides an in-depth exploration of the synthesis, characterization, and diverse biological activities of this compound derivatives. It is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and methodological underpinnings of investigating this promising class of compounds. We will dissect the experimental protocols for evaluating their key biological activities, elucidate the scientific rationale behind these methodologies, and present a framework for their systematic investigation.

Synthesis of this compound Derivatives

The synthesis of the title compounds typically follows a multi-step reaction pathway, beginning with the Hantzsch thiazole synthesis. This classical approach involves the condensation of a thiourea or thiosemicarbazide with an α-haloketone. In the context of our target molecules, the synthesis generally proceeds as follows:

  • Synthesis of the Thiazole Core: The initial step involves the reaction of 2-methoxyacetophenone with bromine to yield an α-bromoacetophenone derivative. This intermediate is then reacted with thiosemicarbazide in a suitable solvent, such as ethanol, to form the 2-hydrazinyl-4-(2-methoxyphenyl)thiazole core.[3][7]

  • Formation of the Hydrazone Linkage: The final step is the condensation of the synthesized thiazole hydrazone with various substituted aromatic or heteroaromatic aldehydes. This reaction is typically carried out under reflux in an alcoholic solvent with a catalytic amount of acid (e.g., acetic acid) to yield the desired this compound derivatives.[8]

The resulting products are then purified, often by recrystallization, and their structures are confirmed using a suite of spectroscopic techniques, including Infrared (IR), Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), and Mass Spectrometry (MS).[4][9]

Antimicrobial and Antifungal Activity

Thiazole and hydrazone moieties are well-documented contributors to antimicrobial and antifungal activity.[1][3][4][7][10][11][12] The evaluation of novel this compound derivatives for these properties is a critical step in their biological profiling.

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely accepted and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[1][7][13]

Principle: Serial dilutions of the test compounds are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. After incubation, the growth of the microorganism is assessed visually or by measuring the optical density.

Step-by-Step Methodology:

  • Preparation of Test Compounds: Dissolve the synthesized hydrazone derivatives in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.

  • Preparation of Microtiter Plates: Dispense sterile broth medium into the wells of a 96-well plate.

  • Serial Dilutions: Perform a two-fold serial dilution of the stock solution of the test compounds across the wells of the microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include positive control wells (medium with inoculum) and negative control wells (medium only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Data Presentation:

CompoundS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
Derivative 116328
Derivative 28164
Chloramphenicol42N/A
FluconazoleN/AN/A2

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Workflow: Agar Well Diffusion Assay

The agar well diffusion method is a common preliminary screening technique to assess the antimicrobial activity of compounds.[13][14]

Principle: An agar plate is uniformly inoculated with a test microorganism. Wells are then punched into the agar, and the test compounds are introduced into these wells. The compounds diffuse through the agar, and if they are effective against the microorganism, a zone of inhibition (an area of no growth) will appear around the well. The diameter of this zone is proportional to the antimicrobial activity of the compound.

Diagram of Experimental Workflow:

AgarWellDiffusion A Prepare standardized microbial inoculum B Inoculate molten agar medium A->B C Pour inoculated agar into Petri dish B->C D Allow agar to solidify C->D E Create wells in the agar D->E F Add test compound solution to wells E->F G Incubate the plate F->G H Measure the zone of inhibition G->H

Caption: Workflow for the agar well diffusion assay.

Anticancer Activity

The thiazole ring is a key component of several anticancer drugs, and hydrazone derivatives have also shown significant antitumor activity.[1][2][15][16][17] Therefore, evaluating the cytotoxic effects of this compound derivatives against various cancer cell lines is a primary area of investigation.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18][19][20][21]

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals.[18] These insoluble crystals are then dissolved in a suitable solvent, and the absorbance of the resulting solution is measured at a specific wavelength (typically 570 nm). The intensity of the purple color is directly proportional to the number of viable cells.[18][19]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[18]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized hydrazone derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[18]

  • Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or a solution of SDS in HCl, to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at 570 nm.[19]

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of cell growth.

Data Presentation:

CompoundCancer Cell LineIC₅₀ (µM)
Derivative 1MCF-7 (Breast)12.5
Derivative 2A549 (Lung)8.2
CisplatinMCF-7 (Breast)5.8
CisplatinA549 (Lung)3.9[15]

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Signaling Pathway: Intrinsic Apoptosis

Many anticancer agents induce cell death through apoptosis. The following diagram illustrates a simplified intrinsic apoptosis signaling pathway that could be investigated following the observation of cytotoxic effects.

ApoptosisPathway Drug Hydrazone Derivative Mitochondria Mitochondria Drug->Mitochondria Induces stress CytochromeC Cytochrome c (release) Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome CytochromeC->Apoptosome Forms Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Recruits Apaf1->Apoptosome Forms Caspase9->Apoptosome Forms Caspase3 Pro-Caspase-3 Apoptosome->Caspase3 Cleaves ActiveCaspase3 Active Caspase-3 Caspase3->ActiveCaspase3 Apoptosis Apoptosis ActiveCaspase3->Apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway.

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in various diseases. Compounds with antioxidant properties can mitigate this damage.[22] Hydrazone derivatives have been reported to possess antioxidant capabilities.[23][24]

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method for evaluating the free radical scavenging activity of a compound.[22][25]

Principle: DPPH is a stable free radical that has a deep violet color in solution.[22][26] In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, which is yellow.[22][27] The degree of discoloration, measured by the decrease in absorbance at 517 nm, is proportional to the radical scavenging activity of the test compound.[22]

Step-by-Step Methodology:

  • Preparation of DPPH Solution: Prepare a fresh solution of DPPH in a suitable solvent like methanol or ethanol.[22]

  • Preparation of Test Compounds: Prepare serial dilutions of the synthesized hydrazone derivatives and a standard antioxidant (e.g., ascorbic acid or Trolox).[22]

  • Reaction Mixture: In a 96-well plate or cuvettes, mix the DPPH solution with the different concentrations of the test compounds and the standard.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).[26]

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration and determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[22]

Data Presentation:

CompoundDPPH Scavenging IC₅₀ (µg/mL)
Derivative 125.4
Derivative 218.9
Ascorbic Acid5.2

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion and Future Directions

The this compound scaffold represents a promising platform for the development of novel therapeutic agents with a wide range of biological activities. The synthetic accessibility of these compounds, coupled with their potential for antimicrobial, antifungal, anticancer, and antioxidant effects, makes them attractive targets for further investigation. The methodologies outlined in this guide provide a robust framework for the systematic evaluation of these derivatives.

Future research in this area should focus on expanding the library of these compounds to establish comprehensive structure-activity relationships (SAR). Investigating the mechanisms of action of the most potent compounds will be crucial for their optimization and potential translation into clinical candidates. Furthermore, in vivo studies are necessary to validate the in vitro findings and to assess the pharmacokinetic and toxicological profiles of these promising molecules. The continued exploration of this chemical space holds significant promise for addressing unmet medical needs in infectious diseases and oncology.

References

  • BenchChem. (n.d.). Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Gümrükçüoğlu, N. E., et al. (2013). Synthesis and in Vitro Evaluation of New Nitro-Substituted Thiazolyl Hydrazone Derivatives as Anticandidal and Anticancer Agents. Molecules, 18(12), 15006-15021. Retrieved from [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. Retrieved from [Link]

  • de Oliveira, R. B., et al. (2025). Antifungal Efficacy of a Thiazolyl Hydrazone Derivative Incorporated into a Self-Emulsifying Drug Delivery System in a Murine Model of Cryptococcosis. Pharmaceutics, 17(1), 123. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • PubMed. (2025). Exploring SAR and Antifungal Activity of Pyrazole-Thiazole-Hydrazone Compounds Through Synthesis and Docking Studies. Retrieved from [Link]

  • BenchChem. (n.d.). Application Note and Protocol: DPPH Radical Scavenging Assay for 13-Dehydroxyindaconitine.
  • National Institutes of Health. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]

  • PubMed. (2022). A new series of thiazole-hydrazone hybrids for Akt-targeted therapy of non-small cell lung cancer. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • National Institutes of Health. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]

  • Yurttaş, L., et al. (2013). Synthesis and antimicrobial activity of some new hydrazone-bridged thiazole-pyrrole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(4), 830-835. Retrieved from [Link]

  • MDPI. (n.d.). Novel 2-Thiazolylhydrazone with Druggable Properties for Antifungal Application. Retrieved from [Link]

  • National Institutes of Health. (2025). Biological Activities of Etodolac‐Based Hydrazone, Thiazolidinone and Triazole Derivatives on Breast Cancer Cell Lines MCF‐7 and MDA‐MB‐231. Retrieved from [Link]

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  • Marine Biology. (n.d.). DPPH radical scavenging activity. Retrieved from [Link]

  • Chemical Problems. (n.d.). SYNTHESIS AND CHARACTERIZATION OF SOME HYDRAZONE AND THIAZOLIDINE DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY F. Retrieved from [Link]

  • PubMed. (2020). Preclinical pharmacokinetic study of a new thiazolyl hydrazone derivative with antifungal activity in mice plasma by LC-MS/MS. Retrieved from [Link]

  • MDPI. (n.d.). DPPH Radical Scavenging Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Reported hydrazones with anticancer activity. Retrieved from [Link]

  • Bentham Science. (n.d.). Recent Trends and Methods in Antimicrobial Drug Discovery from Plant Sources. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of anticancer drugs bearing thiazole derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Some of the important hydrazone derivatives with antimicrobial potential. Retrieved from [Link]

  • Chemical Problems. (n.d.). SYNTHESIS AND CHARACTERIZATION OF SOME HYDRAZONE AND THIAZOLIDINE DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (n.d.). Benzothiazol-2-yl-hydrazone derivatives as potential antioxidant agents. Retrieved from [Link]

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Spectroscopic Blueprint of 4-(2-Methoxyphenyl)-2(3H)-thiazolone Hydrazone: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, heterocyclic compounds form the bedrock of numerous therapeutic agents. Among these, the thiazolone hydrazone scaffold has garnered significant attention due to its diverse pharmacological activities, including antimicrobial, antifungal, and anticancer properties. This guide provides an in-depth spectroscopic characterization of a key analogue, 4-(2-Methoxyphenyl)-2(3H)-thiazolone hydrazone, a molecule of considerable interest for the development of novel therapeutics. Understanding the intricate spectroscopic details of this compound is paramount for its unambiguous identification, purity assessment, and for elucidating its mechanism of action at a molecular level.

This document serves as a technical resource for researchers and drug development professionals, offering a detailed analysis of the expected spectral data from a suite of standard analytical techniques: Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). The interpretation of this data is grounded in established principles and supported by comparative analysis with structurally related compounds documented in the scientific literature.

Molecular Structure and Key Features

The molecular structure of this compound (Molecular Formula: C₁₀H₁₁N₃OS, Molecular Weight: 221.28 g/mol ) is characterized by a central thiazolone ring, substituted with a 2-methoxyphenyl group at the 4-position and a hydrazone moiety at the 2-position.[1][2] This unique arrangement of functional groups gives rise to a distinct spectroscopic signature.

Figure 1: 2D structure of this compound.

Experimental Workflow: A Roadmap to Spectroscopic Analysis

The comprehensive spectroscopic analysis of this compound follows a standardized workflow designed to ensure data quality and reproducibility.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification ftir FT-IR Spectroscopy purification->ftir uv_vis UV-Vis Spectroscopy purification->uv_vis nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr ms Mass Spectrometry purification->ms interpretation Spectral Data Analysis & Structural Elucidation ftir->interpretation uv_vis->interpretation nmr->interpretation ms->interpretation reporting Comprehensive Technical Report interpretation->reporting

Figure 2: General experimental workflow for the spectroscopic analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key structural features.

Experimental Protocol:

  • A small amount of the purified solid sample is mixed with potassium bromide (KBr).

  • The mixture is ground to a fine powder and pressed into a thin, transparent pellet.

  • The KBr pellet is placed in the sample holder of an FT-IR spectrometer.

  • The spectrum is recorded in the range of 4000-400 cm⁻¹.

Expected Spectral Data:

Wavenumber (cm⁻¹)Vibration ModeFunctional GroupReference
3400 - 3200N-H stretchingHydrazone (-NH₂)[3]
3100 - 3000C-H stretching (aromatic)Methoxyphenyl ring[4]
2950 - 2850C-H stretching (aliphatic)Methoxy group (-OCH₃)[3]
1650 - 1590C=N stretchingThiazolone ring and Hydrazone[5]
1600 - 1450C=C stretchingAromatic ring[4]
1260 - 1240Asymmetric C-O-C stretchingAryl ether (methoxy)[4]
1040 - 1020Symmetric C-O-C stretchingAryl ether (methoxy)[6]
700 - 600C-S stretchingThiazolone ring

The presence of a broad band in the 3400-3200 cm⁻¹ region is indicative of the N-H stretching vibrations of the primary amine in the hydrazone moiety. The sharp band around 1620 cm⁻¹ is a key diagnostic peak for the C=N stretching of the imine group. The characteristic absorptions for the methoxy group further confirm the presence of the 2-methoxyphenyl substituent.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The conjugated system in this compound, encompassing the aromatic ring, the thiazolone ring, and the hydrazone moiety, is expected to give rise to distinct absorption bands in the UV-Vis region.

Experimental Protocol:

  • A dilute solution of the compound is prepared in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

  • The UV-Vis spectrum is recorded over a wavelength range of 200-800 nm using a spectrophotometer.

Expected Spectral Data:

The UV-Vis spectrum is anticipated to show two main absorption bands:

  • A strong absorption band around 250-280 nm: This band can be attributed to the π → π* transitions within the aromatic methoxyphenyl ring and the thiazolone system.

  • A weaker absorption band at a longer wavelength, potentially around 320-360 nm: This is likely due to the n → π* transitions involving the non-bonding electrons on the nitrogen and sulfur atoms, as well as extended conjugation of the hydrazone moiety. For a similar benzothiazol-2-yl-hydrazone derivative, a λmax was observed at 336 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the detailed molecular structure by providing information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

Experimental Protocol:

  • A small amount of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • The ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Expected Chemical Shifts (δ, ppm):

Chemical Shift (ppm)MultiplicityAssignmentReference
~ 11.0 - 12.0Singlet (broad)-NH- (of hydrazone, if tautomer exists)[7]
~ 7.0 - 8.0MultipletAromatic protons (methoxyphenyl ring)[4]
~ 6.9SingletThiazole ring proton[8]
~ 5.0 - 6.0Singlet (broad)-NH₂ (hydrazone)[8]
~ 3.8Singlet-OCH₃ (methoxy protons)[4]

The protons of the 2-methoxyphenyl group will appear as a complex multiplet in the aromatic region. The methoxy protons will give a characteristic sharp singlet at approximately 3.8 ppm. The chemical shift and broadening of the NH and NH₂ protons can be influenced by the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the number of non-equivalent carbon atoms in the molecule.

Expected Chemical Shifts (δ, ppm):

Chemical Shift (ppm)AssignmentReference
~ 160 - 170C=N (thiazolone ring)[7]
~ 155 - 160C-O (aromatic carbon attached to methoxy)[9]
~ 110 - 140Aromatic carbons (methoxyphenyl and thiazole rings)[9]
~ 55 - 56-OCH₃ (methoxy carbon)[9]

The carbon of the C=N bond in the thiazolone ring is expected to be the most downfield signal. The carbon atom of the methoxyphenyl ring attached to the oxygen will also have a characteristic downfield shift.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to gain insights into the fragmentation pattern of the molecule, which can further confirm its structure.

Experimental Protocol:

  • The sample is introduced into the mass spectrometer (e.g., via electrospray ionization - ESI).

  • The molecules are ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

Expected Data:

  • Molecular Ion Peak ([M+H]⁺): The mass spectrum should show a prominent peak corresponding to the protonated molecule at an m/z of approximately 222.07, confirming the molecular weight of 221.28 g/mol .[1]

  • Key Fragmentation Patterns: The fragmentation of the molecule under mass spectrometric conditions can provide valuable structural information. Common fragmentation pathways for related thiazole derivatives involve cleavage of the thiazole ring and loss of small neutral molecules.

Conclusion: A Foundation for Future Drug Development

This comprehensive spectroscopic guide provides a detailed blueprint for the characterization of this compound. The presented data, based on established spectroscopic principles and comparison with closely related structures, offers a reliable framework for researchers in the field of medicinal chemistry and drug development. The unambiguous identification and characterization of this promising scaffold are critical first steps in unlocking its full therapeutic potential. This guide serves as a valuable resource to facilitate these endeavors and accelerate the journey from molecular design to clinical application.

References

  • Supplementary Material To The synthesis of some new hydrazone derivatives containing the benzothiazole moiety. (n.d.). Retrieved from [Link]

  • Benzothiazol-2-yl-hydrazone derivatives as potential antioxidant agents. (n.d.). Retrieved from [Link]

  • Supporting information: - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • 13 C NMR spectra assignment of title compound - ResearchGate. (n.d.). Retrieved from [Link]

  • This compound - LookChem. (n.d.). Retrieved from [Link]

  • Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. (n.d.). Retrieved from [Link]

  • Summary of FT-IR Spectra Data of the Synthesized Phenylhydrazone - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis and antimicrobial activities of hydrazones derived from 4-hydroxy-3-nitrobenzaldehyde. (n.d.). Retrieved from [Link]

  • Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z) - SciELO South Africa. (n.d.). Retrieved from [Link]

  • Development of New Antimycobacterial Sulfonyl Hydrazones and 4-Methyl-1,2,3-thiadiazole-Based Hydrazone Derivatives - PubMed Central. (2022, April 22). Retrieved from [Link]

  • FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. (n.d.). Retrieved from [Link]

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A Technical Guide to the Preliminary Cytotoxicity Screening of 4-(2-Methoxyphenyl)-2(3H)-thiazolone hydrazone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale and Significance

In the landscape of modern drug discovery, heterocyclic compounds form the backbone of a vast number of therapeutic agents. Among these, the thiazole scaffold is a privileged structure, recognized for its wide range of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[1][2][3] Thiazole derivatives have been shown to target a variety of proteins and enzymes implicated in cancer progression, with some achieving clinical use.[1] The addition of a hydrazone moiety to the thiazole core can further enhance its pharmacological profile, making compounds like 4-(2-Methoxyphenyl)-2(3H)-thiazolone hydrazone compelling candidates for investigation.[4][5]

The journey from a promising chemical structure to a viable drug candidate is long and arduous, beginning with fundamental preclinical evaluations. A critical initial step is the assessment of cytotoxicity. Preliminary cytotoxicity screening serves as a crucial gatekeeper, providing a first look at a compound's potential to inhibit cancer cell growth and establishing a baseline for its therapeutic window.[6] This guide provides a comprehensive, technically-grounded framework for conducting a preliminary in vitro cytotoxicity screen of this compound, designed for researchers, scientists, and drug development professionals. We will focus on the widely adopted MTT assay, detailing not just the procedural steps but the critical scientific reasoning that ensures data integrity and meaningful interpretation.

Core Principle: The MTT Colorimetric Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of in vitro toxicology and pharmacology for its reliability and scalability.[7] Its utility is based on the assessment of cellular metabolic activity, which, in most contexts, serves as a robust proxy for cell viability.

The Underlying Mechanism: The assay's principle is elegant and straightforward. The yellow, water-soluble tetrazolium salt, MTT, is taken up by living cells. Within the mitochondrial respiratory chain, NAD(P)H-dependent cellular oxidoreductase enzymes, particularly succinate dehydrogenase, cleave the tetrazolium ring.[8] This enzymatic reduction converts the yellow MTT into a purple, water-insoluble formazan product.[7][8] Dead or metabolically inactive cells lack this enzymatic capability. Consequently, the amount of purple formazan produced is directly proportional to the number of viable, metabolically active cells in the culture well.[7] The insoluble formazan crystals are then solubilized using a solvent like Dimethyl Sulfoxide (DMSO), and the resulting colored solution is quantified by measuring its absorbance with a spectrophotometer (plate reader), typically at a wavelength of 540-590 nm.[9]

Detailed Materials and Methodologies

This section outlines the necessary components and a step-by-step protocol for executing the cytotoxicity screen. Every step is accompanied by an explanation of its scientific importance to foster a deeper understanding and ensure experimental robustness.

Reagents and Materials
  • Test Compound: this compound

  • Cell Line: A well-characterized, robust cancer cell line is recommended for preliminary screening. The NCI-60 panel, for instance, uses lines like MCF-7 (breast adenocarcinoma) or A549 (lung carcinoma) for initial broad screening.[10][11] For this guide, we will proceed with the A549 human lung carcinoma cell line .

  • Cell Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Reagents for Cell Culture: Trypsin-EDTA (0.25%), Phosphate-Buffered Saline (PBS, sterile).

  • Assay Reagents:

    • MTT solution (5 mg/mL in sterile PBS).

    • Solubilization Solution: Cell culture grade DMSO.[9]

  • Control Compounds:

    • Vehicle Control: DMSO (the solvent used to dissolve the test compound).

    • Positive Control: Doxorubicin or Cisplatin (a known cytotoxic agent).

  • Equipment and Consumables:

    • Sterile 96-well flat-bottom cell culture plates.

    • Humidified CO₂ incubator (37°C, 5% CO₂).

    • Inverted microscope.

    • Multichannel pipette.

    • Microplate spectrophotometer (plate reader).

Experimental Workflow: A Step-by-Step Protocol

The entire experimental process, from cell preparation to data acquisition, is visualized below.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis A 1. Prepare Test Compound Stock Solution (e.g., 10 mM in DMSO) B 2. Culture A549 Cells to ~80% Confluency C 3. Trypsinize and Create Single-Cell Suspension D 4. Seed Cells into 96-Well Plate (e.g., 5,000 cells/well) C->D Day 1 E 5. Incubate for 24h (Allow Adhesion) F 6. Treat Cells with Serial Dilutions of Test Compound E->F Day 2 G 7. Incubate for 48-72h H 8. Add MTT Solution (0.5 mg/mL final conc.) G->H Day 4/5 I 9. Incubate for 2-4h (Formazan Crystal Formation) J 10. Solubilize Crystals with DMSO K 11. Read Absorbance at 540 nm J->K Final Day L 12. Calculate % Viability K->L M 13. Plot Dose-Response Curve L->M N 14. Determine IC50 Value M->N

Caption: Experimental workflow for the MTT cytotoxicity assay.

Detailed Steps & Scientific Rationale:

  • Test Compound Preparation:

    • Action: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in sterile DMSO. Further prepare serial dilutions in a complete culture medium to achieve the final desired concentrations for treatment.

    • Scientist's Note: DMSO is a common solvent for organic compounds but can be toxic to cells at concentrations typically >0.5%. It is imperative to ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic (e.g., ≤0.1%). This vehicle control is essential to confirm that any observed cytotoxicity is due to the compound itself and not the solvent.

  • Cell Seeding:

    • Action: Trypsinize a sub-confluent flask of A549 cells, neutralize, centrifuge, and resuspend in a fresh medium to create a uniform single-cell suspension. Count the cells and adjust the density. Seed 5,000 to 10,000 cells in 100 µL of medium into each well of a 96-well plate.[7]

    • Scientist's Note: The initial seeding density is a critical parameter.[12] Too few cells will result in a weak signal, while too many can lead to overconfluence and nutrient depletion, confounding the results. The goal is to have cells in the exponential growth phase during the treatment period.[7]

  • Cell Adhesion and Treatment:

    • Action: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow the cells to adhere and resume normal growth. After incubation, carefully remove the medium and add 100 µL of fresh medium containing the various concentrations of the test compound, vehicle control, or positive control.

    • Scientist's Note: A 24-hour pre-incubation ensures that the cells have recovered from trypsinization and are in a healthy state before drug exposure. Performing treatments in triplicate for each concentration is standard practice to ensure statistical validity.

  • Drug Incubation Period:

    • Action: Return the plate to the incubator for 48 to 72 hours.

    • Scientist's Note: The duration of exposure is compound-dependent. A 48 or 72-hour period is standard for preliminary screens as it allows sufficient time for the compound to exert its effects, which may involve complex cellular processes like cell cycle arrest or apoptosis.[13]

  • MTT Addition and Incubation:

    • Action: Following the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well (for a final concentration of 0.5 mg/mL).[14] Incubate for 2-4 hours at 37°C.

    • Scientist's Note: During this incubation, observe the formation of purple crystals within the cells under a microscope. The incubation time may need optimization; insufficient time leads to a weak signal, while excessive time can lead to artifacts. The use of phenol red-free medium during this step can reduce background absorbance and improve accuracy.[7]

  • Formazan Solubilization and Measurement:

    • Action: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well and mix thoroughly by pipetting or shaking on an orbital shaker to ensure complete solubilization.[9]

    • Scientist's Note: Complete dissolution of the formazan crystals is paramount for accurate readings. Ensure the solution is homogenous and free of crystals before measurement. Read the absorbance on a microplate reader at 540 nm within one hour.[9]

Data Analysis and Interpretation

Raw absorbance values are meaningless without proper processing. The goal is to convert these readings into a dose-response curve from which the half-maximal inhibitory concentration (IC50) can be derived.

Calculating Percent Viability

The percent viability for each concentration is calculated relative to the vehicle control (untreated or DMSO-treated cells), which represents 100% viability.

Formula: % Viability = [(Absorbance_Sample - Absorbance_Blank) / (Absorbance_Vehicle_Control - Absorbance_Blank)] * 100

  • Absorbance_Sample: The reading from a well treated with the test compound.

  • Absorbance_Vehicle_Control: The average reading from the vehicle (DMSO) control wells.

  • Absorbance_Blank: The average reading from wells containing only medium (no cells). This corrects for background absorbance.

Determining the IC50 Value

The IC50 value is the concentration of a drug that is required to inhibit a biological process by 50%.[12][15] In this context, it is the concentration of this compound that reduces the viability of A549 cells by 50%.[15]

  • Plotting: Create a scatter plot with the logarithm of the compound concentration on the x-axis and the corresponding percent viability on the y-axis.

  • Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism) to fit the data to a non-linear regression model (log[inhibitor] vs. response -- variable slope).

  • IC50 Derivation: The software will calculate the IC50 value from this curve. A lower IC50 value indicates a more potent compound.[12]

Example Data Presentation

Hypothetical data for a preliminary screen is presented below for clarity.

Concentration (µM)Log(Concentration)Mean Absorbance (540 nm)% Viability
Blank (Media Only) N/A0.052N/A
Vehicle Control (0 µM) N/A1.254100.0%
0.1 -1.01.21196.4%
1 0.00.98777.8%
10 1.00.64549.3%
50 1.70.23114.9%
100 2.00.1155.2%
Doxorubicin (1 µM) 0.00.35625.3%

From a curve fit to this data, one might derive an IC50 value of approximately 10.2 µM .

Potential Mechanistic Insights and Future Directions

While a preliminary cytotoxicity screen does not elucidate the mechanism of action, the results provide a crucial foundation for forming hypotheses. Thiazole and hydrazone derivatives are known to exert their anticancer effects through various pathways.[1][16][17]

Potential Mechanisms:

  • Induction of Apoptosis: Many cytotoxic agents kill cancer cells by inducing programmed cell death, or apoptosis. Thiazole derivatives have been reported to trigger apoptosis by influencing the mitochondrial pathway, involving the depolarization of the mitochondrial membrane and fragmentation of DNA.[13][16]

  • Cell Cycle Arrest: Compounds can inhibit cell proliferation by halting the cell cycle at specific checkpoints (e.g., G2/M phase), preventing cancer cells from dividing.

  • Enzyme Inhibition: Thiazoles are known to inhibit critical enzymes involved in cancer progression, such as kinases (e.g., PI3K/Akt/mTOR pathway) or topoisomerases.[16]

The diagram below illustrates a simplified, hypothetical apoptotic pathway that could be investigated in subsequent studies if the compound shows significant cytotoxic activity.

G compound 4-(2-Methoxyphenyl)-2(3H)- thiazolone hydrazone mito Mitochondrial Stress (e.g., ROS Generation) compound->mito bax Bax/Bak Activation mito->bax cytoC Cytochrome C Release bax->cytoC apaf Apoptosome Formation (Apaf-1, Caspase-9) cytoC->apaf casp3 Executioner Caspase-3 Activation apaf->casp3 apoptosis Apoptosis (DNA Fragmentation, Cell Death) casp3->apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by the test compound.

Future Directions: A promising IC50 value from this preliminary screen would justify advancing the compound to the next stages of preclinical evaluation:

  • Screening in a broader panel of cell lines: To assess the spectrum of activity and identify potential cancer-type specificities.[18][19]

  • Selectivity testing: Evaluating cytotoxicity in non-cancerous cell lines (e.g., normal fibroblasts) to determine the therapeutic index.[6][20]

  • Mechanism of action studies: Employing assays for apoptosis (e.g., Annexin V staining), cell cycle analysis (flow cytometry), and specific enzyme inhibition to understand how the compound works.[13]

This structured approach ensures that resources are focused on compounds with the highest potential, embodying the principles of efficient and effective drug discovery.

References

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  • Development of New Antimycobacterial Sulfonyl Hydrazones and 4-Methyl-1,2,3-thiadiazole-Based Hydrazone Derivatives. MDPI. Available at: [Link]

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Methodological & Application

Application Note and Experimental Protocol for the Synthesis of 4-(2-Methoxyphenyl)-2(3H)-thiazolone hydrazone

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the synthesis of 4-(2-methoxyphenyl)-2(3H)-thiazolone hydrazone, a heterocyclic compound of significant interest in medicinal chemistry. Thiazole-hydrazone scaffolds are recognized for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This protocol outlines a robust two-step synthetic pathway, commencing with the Hantzsch thiazole synthesis to form the core thiazolone ring, followed by the formation of the hydrazone. The causality behind experimental choices, detailed procedural steps, and methods for structural verification are thoroughly discussed to ensure reproducibility and high-purity yields.

Introduction and Scientific Background

Heterocyclic compounds form the bedrock of many pharmaceutical agents.[3] Among these, the thiazole ring system is a prominent scaffold due to its wide range of therapeutic applications.[3][4] When combined with a hydrazone moiety (-C=N-NH2), the resulting thiazole-hydrazone derivatives exhibit enhanced biological activities, attributed to the unique electronic and structural features of this bis-heterocyclic system.[1][5] The hydrazone group, with its hydrogen bond donor and acceptor sites, facilitates strong interactions with biological targets such as enzyme active sites.[1]

The target molecule, this compound, incorporates a methoxy-substituted phenyl ring, which can influence the compound's lipophilicity and metabolic stability, potentially enhancing its drug-like properties. This guide provides a detailed, field-proven methodology for its synthesis, empowering researchers to produce this valuable compound for further investigation in drug discovery programs.

Synthetic Strategy and Mechanistic Rationale

The synthesis of this compound is logically approached in a two-step sequence. This strategy ensures high conversion rates and simplifies the purification of intermediates and the final product.

Step 1: Hantzsch Thiazole Synthesis of 4-(2-Methoxyphenyl)-2(3H)-thiazolone. This classical and widely-used method involves the cyclization reaction between an α-halocarbonyl compound and a thioamide-containing reactant.[4][6] In this protocol, 2-bromo-1-(2-methoxyphenyl)ethanone serves as the α-halocarbonyl, which reacts with potassium thiocyanate. The reaction proceeds via an initial S-alkylation of the thiocyanate by the α-bromoketone, followed by an intramolecular cyclization and tautomerization to yield the stable 2(3H)-thiazolone ring.[7]

Step 2: Hydrazone Formation. The resulting 4-(2-methoxyphenyl)-2(3H)-thiazolone is then converted to its corresponding hydrazone. This is achieved through a condensation reaction with hydrazine hydrate.[8][9] The reaction is typically acid-catalyzed and involves the nucleophilic attack of the hydrazine on the carbonyl-like carbon of the thiazolone ring, followed by dehydration to form the C=N double bond characteristic of a hydrazone.[10]

A visual representation of this synthetic workflow is provided below.

Synthesis_Workflow cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: Hydrazone Formation A 2-Bromo-1-(2-methoxyphenyl)ethanone C 4-(2-Methoxyphenyl)-2(3H)-thiazolone A->C Ethanol, Reflux B Potassium Thiocyanate (KSCN) B->C D 4-(2-Methoxyphenyl)-2(3H)-thiazolone F This compound D->F Ethanol, Acetic Acid (cat.), Reflux E Hydrazine Hydrate (NH2NH2·H2O) E->F

Caption: Synthetic workflow for this compound.

Experimental Protocols

Materials and Reagents

All reagents should be of analytical grade and used as received unless otherwise specified.

ReagentMolecular FormulaMolar Mass ( g/mol )PuritySupplier
2-Bromo-1-(2-methoxyphenyl)ethanoneC9H9BrO2229.07≥97%e.g., Sigma-Aldrich
Potassium ThiocyanateKSCN97.18≥99%e.g., Sigma-Aldrich
Hydrazine Hydrate (80% solution)H6N2O50.0680%e.g., Sigma-Aldrich
Ethanol (Absolute)C2H5OH46.07≥99.8%e.g., Sigma-Aldrich
Glacial Acetic AcidCH3COOH60.05≥99.7%e.g., Sigma-Aldrich
Diethyl Ether(C2H5)2O74.12≥99.7%e.g., Sigma-Aldrich
HexaneC6H1486.18≥99%e.g., Sigma-Aldrich

Safety Precautions: 2-Bromo-1-(2-methoxyphenyl)ethanone is a lachrymator and should be handled in a well-ventilated fume hood. Hydrazine hydrate is toxic and corrosive; appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 4-(2-Methoxyphenyl)-2(3H)-thiazolone

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-1-(2-methoxyphenyl)ethanone (10.0 g, 43.6 mmol) and absolute ethanol (100 mL).

  • Stir the mixture until the solid is completely dissolved.

  • Add potassium thiocyanate (4.66 g, 48.0 mmol, 1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.

  • After completion of the reaction (disappearance of the starting bromoketone), allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 300 mL of ice-cold water with stirring. A solid precipitate will form.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold diethyl ether to remove any unreacted starting materials.

  • Dry the solid product under vacuum to obtain 4-(2-methoxyphenyl)-2(3H)-thiazolone as a pale yellow solid.

Step 2: Synthesis of this compound

  • In a 250 mL round-bottom flask, suspend the dried 4-(2-methoxyphenyl)-2(3H)-thiazolone (5.0 g, 24.1 mmol) in absolute ethanol (100 mL).

  • Add hydrazine hydrate (80% solution, 3.0 mL, ~49.0 mmol, 2.0 equivalents) to the suspension.

  • Add a catalytic amount of glacial acetic acid (5-10 drops).

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 8-12 hours. The reaction should become homogeneous as it proceeds. Monitor the progress by TLC (ethyl acetate/hexane, 1:1).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Collect the resulting crystalline solid by vacuum filtration.

  • Wash the product with cold ethanol and then with diethyl ether.

  • Recrystallize the crude product from ethanol to obtain pure this compound as a crystalline solid.

  • Dry the final product under vacuum. The molecular formula is C10H11N3OS with a molecular weight of 221.28 g/mol .[11]

Characterization and Validation

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum should show characteristic peaks for the aromatic protons, the methoxy group protons, the thiazole ring proton, and the hydrazone N-H protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the C=N of the hydrazone and the carbons of the aromatic and thiazole rings.

  • FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum should display characteristic absorption bands for N-H stretching (hydrazone), C=N stretching (imine), and C-O stretching (methoxy group).[12]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak [M]+ or [M+H]+ corresponding to the calculated mass (221.0623 for C10H11N3OS).[11]

Expected Spectroscopic Data: While specific data for the title compound is not extensively published, data from analogous structures can be used for comparison. For example, the azomethine proton (CH=N) in similar hydrazones typically appears in the δ 8.0-8.4 ppm range in ¹H NMR spectra.[13] The N-H protons of the hydrazone are often observed as a broad singlet at higher chemical shifts (δ 10.9-12.0 ppm).[13]

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low yield in Step 1 Incomplete reaction or loss during workup.Ensure the reaction goes to completion by monitoring with TLC. Extend the reflux time if necessary. Minimize product loss by ensuring complete precipitation in cold water.
Difficulty in purification Presence of unreacted starting materials or side products.Optimize the stoichiometry of reagents. Recrystallization from a suitable solvent system (e.g., ethanol, methanol, or ethyl acetate/hexane) should be performed carefully.
Incomplete hydrazone formation Insufficient reaction time or catalyst.Increase the reflux time and ensure an adequate catalytic amount of acetic acid is present.
Product oiling out Impurities or inappropriate solvent for precipitation.Ensure the product is pure before the final precipitation step. Try adding the reaction mixture to a larger volume of cold non-polar solvent like hexane with vigorous stirring.

Conclusion

The protocol detailed in this application note provides a reliable and reproducible method for the synthesis of this compound. By following the outlined steps and adhering to the safety precautions, researchers can efficiently produce this compound in high purity, enabling its use in various downstream applications, particularly in the field of medicinal chemistry and drug development. The characterization methods described will ensure the structural integrity of the final product.

References

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  • [Complex-forming properties of aldehyde and acyl derivatives of thiazolone-2 hydrazone and 2-imino-3-amino-4-thiazoline. I. Study of the reactions of [4-methyl-thiazolidene-(2)]-hydrazones of acetic-, benzo-, nicotinic, and isonicotinic aldehyde with metal ions]. PubMed. Available at: [Link]

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  • An improved method for the preparation of 2-hydrazinylbenzo[d]thiazoles from benzo[d]thiazol-2-amines. Open Research@CSIR-NIScPR. Available at: [Link]

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  • 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. MDPI. Available at: [Link]

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  • Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). SciELO South Africa. Available at: [Link]

  • (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}. MDPI. Available at: [Link]

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  • Synthesis, characterization, and biological evaluation of some N-aryl hydrazones and their 2,3-disubstituted-4-thiazolidinone derivatives. Manipal Research Portal. Available at: [Link]

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Application Note: Protocol for Assessing the Cytotoxicity of Novel Hydrazone Compounds using the MTT Assay

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of the MTT Assay in Drug Discovery

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of in vitro toxicology and drug discovery, serving as a rapid and quantitative method to assess cellular metabolic activity.[1][2][3] Its principle lies in the enzymatic conversion of the water-soluble, yellow MTT salt into an insoluble purple formazan product.[4][5] This reduction is catalyzed predominantly by NAD(P)H-dependent cellular oxidoreductase enzymes, such as succinate dehydrogenase, located in the mitochondria of living cells.[6] Consequently, the quantity of formazan produced, measured spectrophotometrically after solubilization, is directly proportional to the number of metabolically active, and therefore viable, cells.[2][7][8] This application note provides a detailed protocol for utilizing the MTT assay to evaluate the cytotoxic potential of novel hydrazone compounds, a chemical class of significant interest in modern pharmacology.[9]

A Critical Consideration for Hydrazones: Potential for Assay Interference

Hydrazide-hydrazone derivatives are a versatile class of compounds known for a wide range of biological activities, including anticancer properties.[9][10] However, their chemical nature necessitates a critical evaluation of their potential to interfere with the MTT assay chemistry. Certain compounds can chemically reduce MTT directly, independent of cellular enzymatic activity, leading to a false-positive signal (i.e., an artificially high measure of viability that masks true cytotoxicity).[11][12]

To ensure the trustworthiness of the results, it is mandatory to include a "Compound Interference Control." This control consists of the highest concentration of the hydrazone compound in cell-free medium, which is then processed through the entire MTT protocol. Any significant color change in this well indicates direct MTT reduction by the compound, which would necessitate the use of an alternative viability assay.[11]

Diagram of the MTT Reduction Mechanism

The following diagram illustrates the core principle of the MTT assay, where mitochondrial dehydrogenases of viable cells convert the MTT tetrazolium salt into a colored formazan product.

MTT_Mechanism MTT MTT (Yellow, Water-Soluble) Mitochondria Mitochondrial Dehydrogenases (e.g., Succinate Dehydrogenase) MTT->Mitochondria Enters Cell Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan NAD(P)H-dependent Reduction Solubilization Add Solubilizing Agent (e.g., DMSO) Formazan->Solubilization Insoluble Crystals Measurement Measure Absorbance (~570 nm) Solubilization->Measurement Creates Soluble Purple Solution

Caption: Enzymatic conversion of MTT to formazan in viable cells.

Materials and Reagents

  • Biological Materials: Adherent or suspension cells in the logarithmic growth phase.

  • Equipment:

    • Humidified incubator (37°C, 5% CO₂)

    • Laminar flow hood

    • Inverted microscope

    • Microplate reader with absorbance detection (570 nm and 630 nm filters)

    • Multichannel pipette

    • Sterile 96-well flat-bottom plates

  • Reagents:

    • MTT Solution (5 mg/mL): Dissolve MTT powder in sterile, phosphate-buffered saline (PBS), pH 7.4.[5][13] Filter-sterilize through a 0.2 µm filter and store in light-protected aliquots at -20°C.[5][13]

    • Cell Culture Medium: Appropriate for the cell line, supplemented with fetal bovine serum (FBS) and antibiotics. For the MTT incubation step, use of a phenol red-free medium is recommended to reduce background absorbance.[14]

    • Novel Hydrazone Compounds: Prepare a concentrated stock solution (e.g., 10-100 mM) in a suitable sterile solvent like dimethyl sulfoxide (DMSO).

    • Solubilization Solution: Anhydrous DMSO is commonly used.[15] Alternatively, a solution of 10% SDS in 0.01 M HCl can be used.[16]

    • Positive Control: A known cytotoxic agent (e.g., Doxorubicin, Staurosporine).

    • PBS: Sterile, pH 7.4.

Experimental Workflow Overview

This diagram outlines the complete experimental procedure from initial cell culture to final data analysis.

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay Execution cluster_analysis Data Analysis A 1. Harvest & Count Cells (Logarithmic Growth Phase) B 2. Seed Cells in 96-Well Plate (Optimal Density) A->B C 3. Incubate Overnight (Allow Adhesion) B->C D 4. Prepare Serial Dilutions of Hydrazone Compounds E 5. Treat Cells with Compounds (Include Controls) D->E F 6. Incubate for Exposure Period (e.g., 24, 48, 72h) E->F G 7. Add MTT Solution to each well H 8. Incubate for 2-4 hours (Formazan Crystal Formation) G->H I 9. Add Solubilization Solution (e.g., DMSO) H->I J 10. Read Absorbance (570 nm; Ref: 630 nm) I->J K 11. Calculate % Viability L 12. Plot Dose-Response Curve K->L M 13. Determine IC50 Value L->M

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Detailed Step-by-Step Protocol

Phase 1: Cell Seeding (Day 1)
  • Cell Preparation: Culture cells to approximately 80% confluency. It is crucial to use cells in the logarithmic growth phase to ensure consistent metabolic activity.[14]

  • Harvest and Count: Harvest adherent cells using trypsin or suspension cells by centrifugation. Perform a cell count using a hemocytometer or automated cell counter and assess viability (should be >95%).

  • Seeding: Dilute the cell suspension to the predetermined optimal density in fresh culture medium. Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Expert Insight: The optimal seeding density is critical and must be determined for each cell line. A preliminary experiment plotting absorbance vs. cell number will identify the linear range.[17] A density that gives a final absorbance reading between 0.75 and 1.25 for the vehicle control is often ideal.[17]

  • Edge Effect Mitigation: To minimize evaporation, which can skew results in the outer wells (the "edge effect"), fill the perimeter wells with 100 µL of sterile PBS or medium without cells.[14][18] Do not use these wells for experimental data.

  • Incubation: Incubate the plate for 18-24 hours in a humidified incubator (37°C, 5% CO₂) to allow cells to adhere and resume normal growth.[17]

Phase 2: Compound Treatment (Day 2)
  • Compound Dilution: Prepare serial dilutions of the hydrazone compounds in culture medium from your stock solution. For example, create 2X concentrations of your final desired concentrations.

  • Plate Layout: Design a clear plate map that includes all necessary controls:

    • Blank: Medium only (no cells, no compound).

    • Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO, typically ≤0.5%) used for the compounds. This represents 100% viability.

    • Test Wells: Cells treated with various concentrations of the hydrazone compounds.

    • Positive Control: Cells treated with a known cytotoxic agent.

    • Compound Interference Control: Medium with the highest concentration of each hydrazone compound, but no cells.

  • Treatment: Carefully remove the old medium from the wells (for adherent cells) and add 100 µL of the appropriately diluted compound or control medium to each well.

  • Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

Phase 3: MTT Assay Procedure (Day 4 or 5)
  • MTT Addition: At the end of the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well, including all controls.[13][17] This results in a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C.[16][17] During this time, viable cells will produce visible intracellular purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cell layer.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[15]

    • Gently mix the plate on an orbital shaker for 10-15 minutes, protected from light, to ensure complete solubilization.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. It is recommended to use a reference wavelength of 630 nm to subtract background absorbance from factors like cell debris. Read the plate within 1 hour of adding the solubilization solution.

Data Analysis and Interpretation

  • Background Subtraction: Subtract the average absorbance of the blank wells from all other readings.

  • Calculate Percent Viability: Use the following formula for each compound concentration:

    % Viability = ( (Absorbance of Test Well) / (Absorbance of Vehicle Control Well) ) * 100

  • Dose-Response Curve: Plot the Percent Viability against the logarithm of the compound concentration.

  • Determine IC₅₀: The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%. This value can be determined from the dose-response curve using non-linear regression analysis.

Sample Data Table
Hydrazone Conc. (µM)Raw OD (570nm)Corrected OD (OD - Blank)% Viability vs. Vehicle
0 (Blank)0.055N/AN/A
0 (Vehicle)1.1551.100100.0%
11.0490.99490.4%
100.6870.63257.5%
500.2310.17616.0%
1000.0980.0433.9%

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
High Background - Microbial contamination.[17] - Compound directly reduces MTT. - Phenol red or serum interference.[14]- Ensure sterile technique. - Check the mandatory "Compound Interference Control". - Use phenol red-free and/or serum-free medium during MTT incubation.[14]
Low Absorbance Signal - Cell seeding density is too low.[14] - MTT incubation time is too short.[18] - Cells are not healthy or are in lag phase.- Optimize cell seeding density with a titration experiment.[14] - Increase MTT incubation time (up to 4 hours). - Ensure cells are in the logarithmic growth phase before seeding.
Inconsistent Replicates - Inaccurate pipetting. - Incomplete formazan solubilization. - "Edge effect" due to evaporation.[18]- Use a calibrated multichannel pipette. - Ensure thorough mixing after adding DMSO; check for remaining crystals. - Do not use outer wells for experimental data; fill them with PBS.[18]
Viability >100% - Compound may be inducing proliferation. - Compound is interfering with the assay, increasing the metabolic rate.[11]- Visually inspect cell density under a microscope. - Consider an alternative assay that directly counts cells (e.g., Crystal Violet staining).

References

  • Wikipedia. (2023, December 19). MTT assay. Wikipedia. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Retrieved from [Link]

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  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Retrieved from [Link]

  • Grokipedia. (n.d.). MTT assay. Grokipedia. Retrieved from [Link]

  • The Future of Things. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. TFOT. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Retrieved from [Link]

  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • Texas Children's Hospital. (1994). MTT Cell Assay Protocol. Texas Children's Hospital/Baylor College of Medicine. Retrieved from [Link]

  • SlideShare. (n.d.). PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY). SlideShare. Retrieved from [Link]

  • ResearchGate. (2022, June 7). I am having problems in getting results in MTT assay. How do I rectify it?. ResearchGate. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche. Retrieved from [Link]

  • protocols.io. (2023, October 20). Cell Viability Assay (MTT Assay) Protocol. protocols.io. Retrieved from [Link]

  • MDPI. (2022, October 21). A Hydrazine–Hydrazone Adamantine Compound Shows Antimycobacterial Activity and Is a Probable Inhibitor of MmpL3. MDPI. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of New Hydrazone Derivatives and Evaluation of their Efficacy as Proliferation Inhibitors in Human Cancer Cells. PubMed. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 31). Mastering Cell Viability: The Chemicals That Interfere with Tetrazolium Assays (MTT/MTS). CLYTE Technologies. Retrieved from [Link]

  • ResearchGate. (n.d.). MTT assay of hydrazide−hydrazone derivatives in (a) HCT-116, (b) DLD-1,.... ResearchGate. Retrieved from [Link]

  • ResearchGate. (2020, August 3). I am doing anticancer screening for some compounds that have reddish blue color which interfere with reading in MTT assay do any one have a solution?. ResearchGate. Retrieved from [Link]

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Application Notes and Protocols for Antimicrobial Susceptibility Testing of Thiazole Hydrazones via Broth Microdilution

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Navigating the Nuances of Thiazole Hydrazone Susceptibility Testing

The increasing prevalence of multidrug-resistant pathogens necessitates the exploration of novel antimicrobial scaffolds. Thiazole hydrazones have emerged as a promising class of compounds, demonstrating a wide spectrum of biological activities.[1][2] Their unique structural motifs, combining the thiazole ring with a hydrazone linker, are believed to contribute to their antimicrobial effects, potentially through mechanisms like enzyme inhibition or disruption of cellular processes.[3][4]

To rigorously evaluate the potential of these compounds, a standardized and reproducible method for determining their antimicrobial potency is paramount. The broth microdilution method is the gold-standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5][6] This quantitative approach provides a precise measure of the lowest concentration of a compound that inhibits the visible growth of a microorganism.[5]

However, the physicochemical properties of thiazole hydrazones, particularly their often limited aqueous solubility and potential for color interference, demand specific adaptations to the standard broth microdilution protocol.[7][8] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to effectively perform broth microdilution antimicrobial susceptibility testing for this unique class of compounds. We will delve into the rationale behind each step, ensuring a robust and reliable assessment of antimicrobial activity.

Section 1: The Rationale - A Foundation of Scientific Integrity

A successful broth microdilution assay is a self-validating system. This is achieved by understanding the "why" behind each step, particularly when working with challenging compounds like thiazole hydrazones.

The Challenge of Solubility

Thiazole hydrazones are often hydrophobic molecules with poor solubility in aqueous media like the standard Mueller-Hinton Broth (MHB).[7] Direct addition of these compounds to the broth would likely result in precipitation, leading to an inaccurate determination of the true MIC. To overcome this, a co-solvent is necessary. Dimethyl sulfoxide (DMSO) is the most widely used and recommended solvent for preparing stock solutions of poorly soluble compounds for antimicrobial susceptibility testing.[9][10]

Expert Insight: While DMSO is an excellent solvent, it is not inert. At concentrations above a certain threshold (typically >1-2% v/v), DMSO itself can exhibit antimicrobial properties or affect bacterial growth, confounding the results.[4] Therefore, it is crucial to determine the highest non-inhibitory concentration of DMSO for each bacterial strain being tested and to ensure the final concentration in the assay wells remains below this level.

The Importance of Controls

Every 96-well plate must include a set of controls to validate the experiment:

  • Sterility Control (Media Only): This well contains only the broth and serves to confirm the sterility of the media.

  • Growth Control (Media + Inoculum): This well contains the broth and the bacterial inoculum. It demonstrates that the bacteria are viable and can grow under the assay conditions.

  • Solvent Control (Media + Inoculum + DMSO): This is a critical control when testing poorly soluble compounds. It contains the broth, inoculum, and the highest concentration of DMSO used in the assay. This control ensures that the solvent itself is not inhibiting bacterial growth.

  • Positive Control (Reference Antibiotic): Including a known antibiotic (e.g., ciprofloxacin, ampicillin) with a known MIC range for the quality control strain provides a benchmark for the assay's performance.

Standardization: The Key to Reproducibility

Adherence to standardized protocols, such as those provided by the Clinical and Laboratory Standards Institute (CLSI), is essential for generating reproducible and comparable data.[9] This includes standardization of:

  • Bacterial Inoculum Density: The final concentration of bacteria in each well should be approximately 5 x 10^5 CFU/mL.[11] A higher inoculum can lead to falsely elevated MICs, while a lower inoculum can result in falsely low MICs.

  • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for testing most non-fastidious aerobic bacteria.[9]

  • Incubation Conditions: Incubation at 35-37°C for 16-20 hours is standard for most common bacterial pathogens.[5]

Section 2: Experimental Workflow

The following diagram illustrates the overall workflow for the broth microdilution assay adapted for thiazole hydrazones.

BrothMicrodilutionWorkflow Workflow for Broth Microdilution of Thiazole Hydrazones cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis CompoundPrep Prepare Thiazole Hydrazone Stock Solution in 100% DMSO SerialDilution Perform 2-fold Serial Dilution of Compound in 96-well Plate CompoundPrep->SerialDilution MediaPrep Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) MediaPrep->SerialDilution InoculumPrep Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Plate with Standardized Bacterial Suspension InoculumPrep->Inoculation SerialDilution->Inoculation Incubation Incubate Plate at 37°C for 16-20 hours Inoculation->Incubation ReadPlate Visually Inspect Plate for Growth (Turbidity or Pellet Formation) Incubation->ReadPlate DetermineMIC Determine Minimum Inhibitory Concentration (MIC) ReadPlate->DetermineMIC DataRecord Record and Analyze Results DetermineMIC->DataRecord

Caption: Experimental workflow for broth microdilution of thiazole hydrazones.

Section 3: Detailed Protocols

These protocols are designed to be followed meticulously to ensure the integrity of the results.

Protocol 3.1: Preparation of Thiazole Hydrazone Stock Solution
  • Objective: To prepare a high-concentration stock solution of the thiazole hydrazone in a suitable solvent.

  • Materials:

    • Thiazole hydrazone compound

    • 100% Dimethyl sulfoxide (DMSO), sterile

    • Sterile microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Accurately weigh a precise amount of the thiazole hydrazone powder.

    • Calculate the volume of 100% DMSO required to achieve a desired high stock concentration (e.g., 10 mg/mL or 20 mM).

    • Add the DMSO to the microcentrifuge tube containing the compound.

    • Vortex thoroughly until the compound is completely dissolved. A brief sonication in a water bath may be used if necessary.[12]

    • Visually inspect the solution for any undissolved particulate matter.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 3.2: Preparation of Standardized Bacterial Inoculum
  • Objective: To prepare a bacterial suspension with a standardized density for inoculation.

  • Materials:

    • Bacterial culture grown on an appropriate agar plate (e.g., Tryptic Soy Agar) for 18-24 hours.

    • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS).

    • Sterile loops or swabs.

    • McFarland 0.5 turbidity standard.

    • Spectrophotometer (optional).

    • Sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Procedure:

    • Using a sterile loop or swab, pick 3-5 well-isolated colonies of the same morphological type from the agar plate.

    • Transfer the colonies to a tube containing sterile saline or PBS.

    • Vortex the tube to create a smooth suspension.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This can be done by visual comparison against a white background with a black line or by measuring the optical density at 625 nm (OD625), which should be between 0.08 and 0.13 for a 0.5 McFarland standard.

    • This standardized suspension contains approximately 1.5 x 10^8 CFU/mL.

    • Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve the final inoculum concentration. A typical dilution is 1:150, which will result in a final concentration of approximately 5 x 10^5 CFU/mL after a 1:1 addition to the wells of the microtiter plate.

Protocol 3.3: Broth Microdilution Assay in a 96-Well Plate
  • Objective: To perform a 2-fold serial dilution of the thiazole hydrazone and inoculate with the standardized bacterial suspension.

  • Materials:

    • Sterile 96-well, U-bottom microtiter plates.

    • Prepared thiazole hydrazone stock solution.

    • Sterile CAMHB.

    • Standardized bacterial inoculum.

    • Multichannel pipette.

  • Procedure:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a designated row.

    • Prepare an intermediate dilution of the thiazole hydrazone stock solution in CAMHB. For example, if the highest desired final concentration is 128 µg/mL, and the stock is 10 mg/mL, a 1:39 dilution of the stock will yield a 256 µg/mL intermediate solution. The final DMSO concentration in this intermediate solution should be kept as low as possible.

    • Add 200 µL of this intermediate compound solution to well 1.

    • Using a multichannel pipette, transfer 100 µL from well 1 to well 2. Mix by pipetting up and down several times.

    • Continue this 2-fold serial dilution by transferring 100 µL from well 2 to well 3, and so on, until well 10.

    • After mixing in well 10, discard 100 µL.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (no inoculum).

    • Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add inoculum to well 12.

    • The final volume in each well (except 12) is 200 µL.

    • Cover the plate with a sterile lid and incubate at 37°C for 16-20 hours in ambient air.

The following diagram illustrates the plate layout for the serial dilution.

Caption: Example 96-well plate layout for a single compound.

Section 4: Data Interpretation and Troubleshooting

Determining the Minimum Inhibitory Concentration (MIC)

After incubation, the MIC is determined as the lowest concentration of the thiazole hydrazone that completely inhibits visible bacterial growth.[11] Growth is typically observed as turbidity or a pellet at the bottom of the U-bottom well. The sterility control (well 12) should be clear, and the growth control (well 11) should show distinct turbidity.

Addressing Potential Issues
Issue Potential Cause Troubleshooting Steps
Precipitation of Compound Poor solubility of the thiazole hydrazone in the final assay concentration.- Increase the initial stock concentration in DMSO to minimize the volume added to the media. - Consider using a small amount of a non-ionic surfactant like Tween 80 (e.g., 0.002%) in the broth, but validate its non-inhibitory effect first.[9]
Color Interference The thiazole hydrazone compound is colored, making visual determination of growth difficult.- Use a growth indicator dye like resazurin or TTC (2,3,5-triphenyltetrazolium chloride).[13][14] These change color in the presence of metabolic activity. Add the indicator after the initial incubation and re-incubate for a shorter period. - Read the plate using a spectrophotometer at 600 nm, but ensure to subtract the background absorbance from wells containing only the compound and media.
No Growth in Growth Control - Inoculum was not viable. - Incubation conditions were incorrect. - Residual disinfectant on labware.- Use a fresh bacterial culture. - Verify incubator temperature. - Ensure all labware is sterile and free of residues.
Growth in Sterility Control Contamination of the media or plate.- Discard the results of the entire plate. - Use fresh, sterile media and plates for the repeat experiment.
"Skipped" Wells A well with a higher compound concentration shows growth, while a well with a lower concentration does not.- This can be due to compound precipitation at higher concentrations or other anomalies. The MIC should be read as the lowest concentration with no growth in a series of clear wells.

Section 5: Conclusion

The broth microdilution method, when appropriately adapted, is a powerful tool for determining the antimicrobial efficacy of novel thiazole hydrazones. By understanding the rationale behind the protocol and implementing the necessary controls and modifications to address challenges like poor solubility, researchers can generate reliable and reproducible MIC data. This information is critical for the continued development of this promising class of antimicrobial agents in the fight against infectious diseases.

References

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  • Castanheira, M., et al. (2014). Revised Reference Broth Microdilution Method for Testing Telavancin: Effect on MIC Results and Correlation with Other Testing Methodologies. Antimicrobial Agents and Chemotherapy, 58(3), 1253-1260. [Link]

  • Koci, J., et al. (1996). Factors affecting the results of a broth microdilution antifungal susceptibility testing in vitro. Mycoses, 39(7-8), 269-275. [Link]

  • Castanheira, M., et al. (2014). Revised Reference Broth Microdilution Method for Testing Telavancin: Effect on MIC Results and Correlation with Other Testing Methodologies. ResearchGate. [Link]

  • Lang, J., et al. (2020). New Broth Macrodilution Volatilization Method for Antibacterial Susceptibility Testing of Volatile Agents and Evaluation of Their Toxicity Using Modified MTT Assay In Vitro. Molecules, 25(19), 4443. [Link]

  • Sá, S., et al. (2019). Colorimetric microdilution assay: Validation of a standard method for determination of MIC, IC50%, and IC90% of antimicrobial compounds. Journal of Microbiological Methods, 162, 50-61. [Link]

  • National Center for Biotechnology Information. (2023). Rapid Minimum Inhibitory Concentration (MIC) Analysis Using Lyophilized Reagent Beads in a Novel Multiphase, Single-Vessel Assay. NIH. [Link]

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  • Pharmaceutical Technology. (2004). Acceptable Analytical Practices for Dissolution Testing of Poorly Soluble Compounds. [Link]

  • Perez-Rodriguez, A., et al. (2023). Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity. Molecules, 28(13), 5081. [Link]

  • Khan, I., et al. (2023). Facile Synthesis and DFT Analysis of Novel Thiazole-Based Hydrazones: An Experimental and Theoretical Perspective. ACS Omega, 8(31), 28259-28271. [Link]

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  • Sciforum. (2017). Standardization of the Safety Level of the Use of DMSO in Viability Assays in Bacterial Cells. [Link]

  • Khan, I., et al. (2023). Facile Synthesis and DFT Analysis of Novel Thiazole-Based Hydrazones: An Experimental and Theoretical Perspective. ResearchGate. [Link]

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  • Asiri, A. M., et al. (2021). Synthesis, computational study, solvatochromism and biological studies of thiazole-owing hydrazone derivatives. Journal of Molecular Structure, 1225, 129112. [Link]

  • Wiegand, I., et al. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]

  • Summer, K., et al. (2022). Out of control: The need for standardised solvent approaches and data reporting in antibiofilm assays incorporating dimethyl-sulfoxide (DMSO). ResearchGate. [Link]

  • Wikipedia. (n.d.). Broth microdilution. Retrieved from [Link]

  • Khan, I., et al. (2023). Facile Synthesis and DFT Analysis of Novel Thiazole-Based Hydrazones: An Experimental and Theoretical Perspective. PubMed Central. [Link]

  • Wadhwani, T., et al. (2009). Effect of various solvents on bacterial growth in context of determining MIC of various antimicrobials. Internet Journal of Microbiology, 7(1). [Link]

  • Wiegand, I., et al. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. ResearchGate. [Link]

  • Heisig, P. (2001). Principle of the colorimetric MIC determination. ResearchGate. [Link]

  • Dissolution Technologies. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. [Link]

  • Fiveable. (n.d.). Broth microdilution Definition. Retrieved from [Link]

  • Nam, J., et al. (2021). Color-Coded Droplets and Microscopic Image Analysis for Multiplexed Antibiotic Susceptibility Testing. Biosensors, 11(8), 283. [Link]

  • de Medeiros, A. C. S., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), 56582. [Link]

  • Hirsch, E. B., et al. (2022). Skipped wells and scientific error during fosfomycin agar dilution and broth microdilution lead to inconsistent minimal inhibitory concentrations and may be cause for reevaluating testing methods for Klebsiella pneumoniae. mSphere, 7(5), e0028722. [Link]

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Application Note & Protocol: Preparation of Stock Solutions of 4-(2-Methoxyphenyl)-2(3h)-thiazolone hydrazone for Preclinical Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the preparation, handling, and storage of stock solutions of 4-(2-Methoxyphenyl)-2(3h)-thiazolone hydrazone (CAS No: 299169-54-3). As a member of the thiazolone and hydrazone classes of compounds, this molecule holds potential for various research and drug development applications.[1] Accurate and consistent preparation of solutions is paramount for generating reproducible data in downstream biological assays. This guide details the rationale behind solvent selection, provides step-by-step protocols for creating high-concentration stock solutions and subsequent working dilutions, and outlines best practices for quality control and long-term storage to ensure solution integrity.

Compound Information & Physicochemical Properties

This compound is a heterocyclic organic compound. Understanding its fundamental properties is the first step in developing a robust preparation protocol. Hydrazone derivatives are generally noted for their solubility in organic solvents such as Dimethyl sulfoxide (DMSO) and ethanol, and are typically stable solids at room temperature.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Name This compound[2]
CAS Number 299169-54-3[2][3][4]
Molecular Formula C₁₀H₁₁N₃OS[2][4]
Molecular Weight 221.28 g/mol [2][4]
Predicted LogP 2.22[2]
Appearance Typically a solid powder (visual inspection required).N/A

The predicted LogP value of 2.22 suggests the compound is moderately lipophilic, indicating poor solubility in aqueous solutions but good solubility in organic solvents.[2] This characteristic is the primary determinant for selecting an appropriate solvent for stock solutions.

Rationale for Solvent Selection: Dimethyl Sulfoxide (DMSO)

For in vitro and cellular assays, the ideal solvent must effectively dissolve the compound without interfering with the biological system.

  • Solubilizing Power: DMSO is a powerful, aprotic polar solvent capable of dissolving a wide range of non-polar and moderately polar organic compounds that are insoluble in water. Given the lipophilic nature of the target compound, high-purity, anhydrous DMSO is the recommended solvent.

  • Assay Compatibility: DMSO is miscible with water and most cell culture media, allowing for the preparation of working solutions from a concentrated stock.[5] However, DMSO itself can exhibit biological activity and cytotoxicity at higher concentrations. For most cell-based assays, the final concentration of DMSO in the culture medium should not exceed 0.5%, with concentrations below 0.1% being ideal to minimize solvent-induced artifacts.[6] Therefore, preparing a highly concentrated primary stock solution is crucial to minimize the volume of solvent added to the final assay.

  • Stability: Hydrazone linkages can be susceptible to hydrolysis, a reaction that is often acid-catalyzed.[7][8][9][10] Using a dry, aprotic solvent like DMSO and storing solutions at low temperatures minimizes the risk of hydrolytic degradation.

Protocol: Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many screening compounds.

Materials
  • This compound powder

  • Anhydrous, high-purity DMSO (≥99.9%)

  • Analytical balance (readable to at least 0.1 mg)

  • Microcentrifuge tubes or amber glass vials with PTFE-lined caps

  • Calibrated pipettes (P1000, P200)

  • Vortex mixer and/or sonicator

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and appropriate chemical-resistant gloves (butyl rubber or double-layered nitrile gloves are recommended when handling DMSO).[11]

Calculation

The core principle of preparing a molar solution is based on the formula: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

To prepare 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:

  • Mass (mg) = 10 mmol/L × 1 mL × (1 L / 1000 mL) × 221.28 g/mol × (1000 mg / 1 g)

  • Mass (mg) = 2.21 mg

Step-by-Step Procedure
  • Tare Balance: Place a clean, empty microcentrifuge tube or vial on the analytical balance and tare the weight.

  • Weigh Compound: Carefully weigh out 2.21 mg of this compound powder into the tared container. Record the exact weight.

  • Initial Solvent Addition: Add approximately 800 µL of anhydrous DMSO to the container. The use of a partial volume initially aids in the dissolution process.

  • Dissolution: Securely cap the container. Vortex vigorously for 1-2 minutes. Visually inspect the solution against a light source to ensure all solid material has dissolved. If particulates remain, sonicate the container in a water bath for 5-10 minutes.

  • Final Volume Adjustment: Once fully dissolved, add DMSO to reach the final calculated volume. If the exact weight was 2.21 mg, add DMSO until the total volume is 1.0 mL. If the weight was slightly different, adjust the final volume proportionally (e.g., for 2.50 mg, the final volume would be 1.13 mL).

  • Homogenization: Invert the capped vial several times to ensure the final solution is homogenous.

  • Labeling: Clearly label the container with the compound name, concentration (10 mM), solvent (DMSO), preparation date, and your initials.[12]

G cluster_prep Stock Solution Preparation weigh 1. Weigh 2.21 mg of Compound add_solvent 2. Add ~80% of final DMSO volume weigh->add_solvent dissolve 3. Vortex / Sonicate to Dissolve add_solvent->dissolve qs 4. QS to Final Volume (1.0 mL) dissolve->qs aliquot 5. Aliquot into Cryovials qs->aliquot store 6. Store at -80°C aliquot->store

Caption: Workflow for 10 mM Stock Solution Preparation.

Protocol: Serial Dilution for Working Solutions

This protocol describes creating a series of working solutions from the 10 mM stock for use in a typical 96-well plate assay.

Materials
  • 10 mM stock solution of this compound in DMSO

  • Sterile microcentrifuge tubes or a deep-well plate

  • Appropriate sterile assay medium or buffer (e.g., DMEM + 10% FBS)

  • Calibrated pipettes

Step-by-Step Procedure
  • Prepare Intermediate Dilution: Prepare a 100 µM intermediate solution. Pipette 990 µL of assay medium into a sterile microcentrifuge tube. Add 10 µL of the 10 mM DMSO stock solution. Vortex gently to mix. This creates a 1:100 dilution (100 µM) with a DMSO concentration of 1%.

  • Prepare Final Working Solutions (Example for a 10 µM final concentration): If the final assay volume in a well is 100 µL, you can add 10 µL of the 100 µM intermediate solution to 90 µL of medium containing cells. This results in a final concentration of 10 µM and a final DMSO concentration of 0.1%.

  • Serial Dilution Series: To create a dose-response curve, perform serial dilutions from the 100 µM intermediate stock.

    • Label tubes for each concentration (e.g., 50 µM, 25 µM, 12.5 µM).

    • Add a fixed volume of assay medium (e.g., 500 µL) to each tube.

    • Transfer 500 µL from the 100 µM stock to the "50 µM" tube and mix.

    • Transfer 500 µL from the "50 µM" tube to the "25 µM" tube and mix. Continue this 1:2 dilution series for the desired concentration range.

G stock 10 mM Stock in 100% DMSO intermediate 100 µM Intermediate in 1% DMSO stock->intermediate 10 µL Stock + 990 µL Medium c1 50 µM intermediate->c1 500 µL + 500 µL Medium c2 25 µM c1->c2 500 µL + 500 µL Medium c3 12.5 µM c2->c3 500 µL + 500 µL Medium

Caption: Example of a 1:2 Serial Dilution Scheme.

Quality Control and Long-Term Storage

Maintaining the integrity of the stock solution is critical for the validity of long-term research projects.

Quality Control
  • Visual Inspection: The primary quality check is to ensure complete dissolution. A fully solubilized stock solution should be clear and free of any visible precipitate or crystals.

  • Concentration Verification (Optional): For GMP or other highly regulated environments, concentration can be verified using techniques like HPLC with a UV detector or quantitative NMR (qNMR), though this is not standard for basic research.

Storage and Stability
  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, the primary stock solution should be divided into smaller, single-use aliquots.[6] The volume of each aliquot should be tailored to the needs of a typical experiment.

  • Containers: Store aliquots in tightly sealed amber glass vials or polypropylene cryovials to protect from light and prevent solvent evaporation.[12][13]

  • Temperature:

    • Long-Term Storage (>1 month): Store aliquots at -80°C. At this temperature, a DMSO stock solution is generally stable for at least 6 months.[6]

    • Short-Term Storage (<1 month): Storage at -20°C is acceptable for short periods.[6]

  • Handling: When retrieving a vial from the freezer, allow it to warm completely to room temperature and briefly centrifuge it before opening the cap. This prevents atmospheric water from condensing into the cold DMSO and ensures any solution on the cap is collected at the bottom.

References

  • This compound. LookChem.[Link]

  • Hydrazones: Synthesis, biological activity and their spectral characterization. Journal of Chemical and Pharmaceutical Research.[Link]

  • Best Practices For Stock Solutions. FasterCapital.[Link]

  • How to make Dimethyl sulfoxide (DMSO) stock solutions of Dibutyl phthalate (DBP)? ResearchGate.[Link]

  • DMSO stock preparation. Protocols.io.[Link]

  • How to make a stock solution of a substance in DMSO. Quora.[Link]

  • Solubility and Transfer Processes of Some Hydrazones in Biologically Relevant Solvents. Journal of Chemical & Engineering Data.[Link]

  • Washington State University - Institutional Animal Care and Use Committee Standard Operating Procedure #1 Title: Preparation of Dimethyl Sulfoxide (DMSO). Washington State University IACUC.[Link]

  • How to store chemicals in a warehouse. AR Racking.[Link]

  • Stock Solutions 101: Everything You Need to Know. G-Biosciences.[Link]

  • Hydrazine. Solubility of Things.[Link]

  • Lab Skills: Preparing Stock Solutions. YouTube.[Link]

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  • A Beginner's Guide to Chemical Storage Best Practices. Moravek.[Link]

  • The Top 10 Best Practices For Proper Chemical Storage. IDR Environmental Services.[Link]

  • Lab Best Practices: 3 Tips to Achieve Safe & Smart Chemical Storage. Canadian Scientific.[Link]

  • Preparation of Stock and Working Solutions | Cell & Molecular Biology (Practical). YouTube.[Link]

  • Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. MDPI.[Link]

  • Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry. NIH National Center for Biotechnology Information.[Link]

  • Thiazole derivatives: prospectives and biological applications. ResearchGate.[Link]

  • New thiazolone derivatives: Design, synthesis, anticancer and antimicrobial activity. ResearchGate.[Link]

  • Hydrazone. Wikipedia.[Link]

  • Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. ResearchGate.[Link]

  • Hydrolytic Stability of Hydrazones and Oximes. SciSpace.[Link]

  • Hydrolytic Stability of Hydrazones and Oximes. NIH National Center for Biotechnology Information.[Link]

  • Thiazole/Thiadiazole/Benzothiazole Based Thiazolidin-4-One Derivatives as Potential Inhibitors of Main Protease of SARS-CoV-2. NIH National Center for Biotechnology Information.[Link]

  • Development of New Antimycobacterial Sulfonyl Hydrazones and 4-Methyl-1,2,3-thiadiazole-Based Hydrazone Derivatives. PubMed.[Link]

  • Hydrolytic stability of hydrazones and oximes. PubMed.[Link]

  • 3-Methyl-2-benzothiazolinone hydrazone. PubChem.[Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of 4-(2-Methoxyphenyl)-2(3H)-thiazolone hydrazone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 4-(2-Methoxyphenyl)-2(3H)-thiazolone hydrazone. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isolating this polar heterocyclic compound. Drawing upon established principles of separation science and extensive experience with challenging purifications, this guide provides in-depth troubleshooting advice and practical protocols to help you achieve your desired purity and yield.

Introduction to the Challenges

This compound is a polar molecule characterized by multiple hydrogen bond donors and acceptors, a thiazolone core, and a hydrazone functional group.[1][2] These features, while crucial for its intended biological activity, present significant purification challenges. Key difficulties include:

  • High Polarity: Leading to poor solubility in common non-polar organic solvents and strong retention on normal-phase silica gel.

  • Potential for Degradation: Hydrazones can be susceptible to hydrolysis, especially under acidic conditions, and may degrade on acidic stationary phases like silica gel.[3][4][5]

  • Co-eluting Impurities: Unreacted starting materials and side-products from the synthesis, such as azine dimers, can have similar polarities, complicating chromatographic separation.[3]

  • Crystallization Difficulties: The compound may "oil out" or exhibit reluctance to crystallize from solution, making recrystallization a non-trivial pursuit.[6][7]

This guide is structured in a question-and-answer format to directly address these common issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: Common impurities typically arise from the synthetic route, which is often a condensation reaction between an appropriate thiazolone precursor and a hydrazine source.[8][9] You should anticipate the presence of:

  • Unreacted Starting Materials: The parent 4-(2-methoxyphenyl)-2(3H)-thiazolone and the hydrazine reagent.

  • Azine Dimer: A common side-product formed from the self-condensation of the aldehyde or ketone precursor in the presence of excess hydrazine.[3]

  • Hydrolysis Products: If exposed to water and acidic conditions, the hydrazone can hydrolyze back to its carbonyl and hydrazine precursors.[3][5]

  • Solvent Adducts: Residual high-boiling point solvents used in the reaction (e.g., DMF, DMSO).

Q2: How can I effectively monitor my purification progress?

A2: Thin-Layer Chromatography (TLC) is the most effective and rapid method for monitoring purification.[3][10] Due to the polar nature of your compound, a polar mobile phase will be required.

  • Recommended TLC System: Start with a mobile phase of Ethyl Acetate/Hexane or Dichloromethane/Methanol.[11] A common starting point is a 1:1 mixture of ethyl acetate and hexane, adjusting the ratio for optimal separation. For very polar spots, a 95:5 mixture of Dichloromethane/Methanol can be effective.

  • Troubleshooting TLC: If you observe streaking, it may indicate that your compound is interacting too strongly with the acidic silica plate.[12] Adding a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia to your mobile phase can neutralize the acidic sites on the silica and result in sharper spots.[11][13]

Q3: My compound seems to be degrading on the silica column. What can I do?

A3: Degradation on silica is a known issue for some hydrazones, often due to the acidic nature of the stationary phase.[4][14] Here are several strategies to mitigate this:

  • Neutralize the Silica: Prepare a slurry of your silica gel in your chosen non-polar eluent (e.g., hexane) and add 1-2% triethylamine.[11] This deactivates the acidic silanol groups.

  • Use an Alternative Stationary Phase: Consider using neutral or basic alumina for your column chromatography. Alumina is generally less acidic than silica and can be a better choice for acid-sensitive compounds.

  • Switch to Reverse-Phase Chromatography: If available, reverse-phase flash chromatography or HPLC using a C18 stationary phase is an excellent alternative.[15] Polar compounds are often better retained and separated using polar mobile phases like water/acetonitrile or water/methanol.[16]

  • Minimize Contact Time: Use flash chromatography techniques with higher flow rates to reduce the residence time of your compound on the column.

Troubleshooting Guide: Purification Workflows

This section provides detailed troubleshooting for the two primary purification techniques: Recrystallization and Column Chromatography.

Scenario 1: Challenges in Recrystallization

Problem: My compound "oils out" and does not form crystals.

  • Causality: Oiling out typically occurs when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated at a temperature above the compound's melting point.[6] It can also be caused by the presence of impurities that inhibit crystal lattice formation.

  • Solutions:

    • Add More Solvent: The concentration of the solute may be too high. Add more of the hot solvent until the oil redissolves, then allow it to cool very slowly.[6]

    • Lower the Cooling Temperature: If using a high-boiling point solvent, try cooling the solution to a lower temperature (e.g., using an ice-salt bath or a freezer), but do so slowly.[7]

    • Change Solvents: Select a solvent with a lower boiling point.[17]

    • Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimum amount of a "good" hot solvent (in which it is very soluble, e.g., Methanol, Ethanol, or Acetone). Then, slowly add a "poor" or "anti-solvent" (in which it is insoluble, e.g., water, hexane, or diethyl ether) dropwise at an elevated temperature until the solution becomes slightly cloudy.[6] Add a drop or two of the good solvent to clarify the solution and then allow it to cool slowly.

Problem: The compound is either too soluble or not soluble enough in common solvents.

  • Causality: The high polarity of this compound makes finding a single solvent with the ideal solubility profile (high solubility when hot, low when cold) challenging.

  • Solution: Systematic Solvent Screening

    • Perform small-scale solubility tests with a range of solvents of varying polarities.[18] A systematic approach is key.

    Table 1: Solvent Selection Guide for Recrystallization

    Solvent Polarity Index Boiling Point (°C) Potential Use
    Water 10.2 100 Good anti-solvent with polar organics.
    Methanol 5.1 65 Good primary solvent for polar compounds.[6]
    Ethanol 4.3 78 Good primary solvent; often used for hydrazones.[3][13]
    Acetonitrile 5.8 82 Can be effective for highly soluble products.[13]
    Acetone 5.1 56 General-purpose polar aprotic solvent.[6]
    Ethyl Acetate 4.4 77 Medium polarity; good for solvent/anti-solvent pairs.
    Dichloromethane 3.1 40 Low boiling point, useful for compounds that are sensitive to heat.
    Toluene 2.4 111 Good for aromatic compounds.[6]

    | Hexane | 0.1 | 69 | Good anti-solvent with more polar solvents.[3] |

Experimental Protocol: Two-Solvent Recrystallization
  • Place the crude solid in an Erlenmeyer flask with a stir bar.

  • Add a small volume of the "good" solvent (e.g., hot ethanol). Heat the mixture to boiling while stirring to dissolve the compound. Continue adding the minimum amount of hot solvent until the solid is fully dissolved.

  • While maintaining the temperature, add the "anti-solvent" (e.g., water or hexane) dropwise until you observe persistent cloudiness (turbidity).

  • Add 1-2 drops of the "good" solvent back into the mixture until the solution becomes clear again.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask.

  • Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.[19]

  • If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[6][7]

  • Collect the purified crystals by vacuum filtration, washing with a small amount of the cold solvent mixture.[3]

  • Dry the crystals under vacuum.

Scenario 2: Challenges in Column Chromatography

Problem: The compound will not elute from the silica column, even with 100% ethyl acetate.

  • Causality: The compound is highly polar and is adsorbing very strongly to the acidic silica gel stationary phase.

  • Solutions:

    • Increase Mobile Phase Polarity: Add a more polar solvent to your mobile phase. A gradient of 0% to 10% Methanol in Dichloromethane is a standard approach for eluting highly polar compounds.[11]

    • Use a Basic Modifier: As mentioned for TLC, adding 1-2% triethylamine or a 10% ammonia in methanol solution to the mobile phase can help elute basic nitrogen-containing compounds by competing for the acidic sites on the silica.[11]

    • Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is designed for polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, like acetonitrile, with a small amount of an aqueous modifier.[16]

Problem: The compound co-elutes with a major impurity.

  • Causality: The impurity has a very similar polarity and structure to the desired product, resulting in poor separation (low resolution).

  • Solutions:

    • Optimize the Solvent System: Fine-tune the mobile phase. Sometimes switching from an ethyl acetate/hexane system to a dichloromethane/methanol or an ether/hexane system can alter the selectivity and improve separation.[11]

    • Shallow the Gradient: If using gradient elution, make the gradient shallower around the elution point of your compound to increase the separation between closely eluting peaks.

    • Change the Stationary Phase: If normal-phase silica fails, switch to reverse-phase (C18) chromatography. The separation mechanism is different (based on hydrophobicity rather than polarity), which can often resolve impurities that co-elute on silica.

Workflow & Decision Diagram for Purification Strategy

The following diagram outlines a logical workflow for selecting and troubleshooting a purification method for this compound.

Purification_Workflow cluster_0 Initial Assessment cluster_1 Method Selection cluster_2 Troubleshooting start Crude Product tlc Run TLC (e.g., 1:1 EtOAc/Hexane) start->tlc decision_rf Is Rf > 0.1 and spots well-separated? tlc->decision_rf recrystallization Attempt Recrystallization decision_rf->recrystallization Yes column Perform Column Chromatography decision_rf->column No recryst_outcome Recrystallization Outcome recrystallization->recryst_outcome column_outcome Column Chromatography Outcome column->column_outcome pure_product Pure Product recryst_outcome->pure_product Successful oiling_out Problem: Oiling Out / Poor Recovery recryst_outcome->oiling_out Unsuccessful oiling_out->column Proceed to Chromatography column_outcome->pure_product Successful streaking Problem: Streaking / No Elution column_outcome->streaking Issue coelution Problem: Co-elution column_outcome->coelution Issue add_modifier Solution: Add Basic Modifier (TEA/NH3) or Switch to MeOH/DCM streaking->add_modifier reverse_phase Solution: Switch to Reverse-Phase HPLC coelution->reverse_phase add_modifier->column

Caption: Decision workflow for purifying this compound.

References

  • ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. [Link]

  • Unknown Source. Recrystallization. [Link]

  • Inorganic Chemistry Communications. Synthesis, computational study, solvatochromism and biological studies of thiazole-owing hydrazone derivatives. [Link]

  • Reddit. Need a purification method for a free hydrazone. [Link]

  • Unknown Source. Recrystallization. [Link]

  • ResearchGate. How to purify hydrazone?. [Link]

  • University of Rochester Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Reddit. Column chromatography & TLC on highly polar compounds?. [Link]

  • Journal of Chemical Education. Solvent selection for recrystallization: An undergraduate organic experiment. [Link]

  • Unknown Source. Crystallization. [Link]

  • Sketchy MCAT. Chromatography: Techniques & Types (Full Lesson) | Organic Chemistry. [Link]

  • LookChem. this compound. [Link]

  • ACS Publications. Synthesis and Optical Characterization of Hydrazone-Substituted Push–Pull-Type NLOphores. [Link]

  • University of Rochester Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

  • Molecules. New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation. [Link]

  • Molecules. Development of New Antimycobacterial Sulfonyl Hydrazones and 4-Methyl-1,2,3-thiadiazole-Based Hydrazone Derivatives. [Link]

  • PubMed Central. Synthesis and Optical Characterization of Hydrazone-Substituted Push–Pull-Type NLOphores. [Link]

  • Unknown Source. HPLC Troubleshooting Guide. [Link]

  • Pharmaffiliates. What are the key steps in the purification of pharmaceutical intermediates?. [Link]

  • Waters Corporation. LC Purification Troubleshooting Guide. [Link]

  • Organic Chemistry Portal. Hydrazone synthesis. [Link]

  • Scientific Reports. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. [Link]

  • ResearchGate. Stability study of hydrazones. [Link]

  • PubMed. A perspective on the synthetic methodologies and biological attributes of thiazole-hydrazone compounds: a medicinal chemistry-based investigation. [Link]

  • Wikipedia. Hydrazone. [Link]

  • ResearchGate. Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty. [Link]

  • MDPI. The Synthesis and Crystal Structure of Two New Hydrazone Compounds. [Link]

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Technical Support Center: Managing pH Sensitivity in 4-(2-Methoxyphenyl)-2(3H)-thiazolone Hydrazone Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(2-Methoxyphenyl)-2(3H)-thiazolone hydrazone and related analogs. This guide is designed for researchers, scientists, and drug development professionals who are navigating the intricacies of hydrazone formation, with a particular focus on the critical role of pH. Here, you will find in-depth answers to common questions and robust troubleshooting protocols to optimize your reaction outcomes.

Introduction: The Double-Edged Sword of pH in Hydrazone Synthesis

The condensation reaction between a carbonyl group (in this case, the ketone on the thiazolone ring) and a hydrazine to form a hydrazone is a cornerstone of medicinal chemistry and bioconjugation.[1] The reaction's rate and efficiency, however, are exquisitely sensitive to the pH of the reaction medium.

The mechanism proceeds in two main stages: nucleophilic attack of the hydrazine on the carbonyl carbon to form a tetrahedral intermediate, followed by the acid-catalyzed dehydration of this intermediate to yield the C=N bond of the hydrazone.[2][3] This dual requirement creates a delicate balancing act. The medium must be acidic enough to protonate the carbonyl oxygen, increasing its electrophilicity and facilitating the final dehydration step.[4] However, if the pH is too low, the hydrazine nucleophile becomes excessively protonated, rendering it inactive and halting the initial attack.[2] This guide will help you navigate this critical parameter to achieve high yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for forming this compound?

A1: For most hydrazone and oxime formations, a mildly acidic environment of approximately pH 4-6 is considered optimal.[2][5] This range provides a sufficient concentration of protons to catalyze the dehydration of the carbinolamine intermediate without significantly neutralizing the hydrazine nucleophile.[2] It is crucial to determine the optimal pH empirically for your specific substrate, as factors like the basicity of the thiazolone starting material and the specific hydrazine used can influence the ideal conditions.

Q2: Why is my reaction yield low even when I'm within the recommended pH 4-6 range?

A2: Several factors beyond bulk pH can lead to low yields:

  • Poor Reagent Quality: Ensure your 4-(2-Methoxyphenyl)-2(3H)-thiazolone and hydrazine starting materials are pure. Impurities can introduce side reactions or inhibit the primary pathway.[5]

  • Steric Hindrance: Bulky substituents on either reactant can slow the reaction. In such cases, extending the reaction time or moderately increasing the temperature may be necessary.[5]

  • Reversibility: Hydrazone formation is a reversible reaction. The presence of excess water can drive the equilibrium back towards the starting materials.[5][6] If feasible for your setup, consider using a Dean-Stark apparatus or adding a dehydrating agent to remove water as it forms.

  • Catalyst Choice: While pH is key, the choice of acid catalyst also matters. Simple organic acids like acetic acid are commonly used.[5] For reactions at or near neutral pH, specialized catalysts like aniline or its derivatives (e.g., 5-methoxyanthranilic acid) can significantly accelerate the reaction.[7][8]

Q3: My reaction is not proceeding at neutral pH (pH 7.0-7.4). What can I do?

A3: The uncatalyzed reaction rate at neutral pH is often very slow.[7] To facilitate hydrazone formation under these conditions, which are often required for biological applications, consider the following:

  • Use a Nucleophilic Catalyst: Aniline and its derivatives, such as anthranilic acids, are known to be superior catalysts for hydrazone formation at neutral pH.[7][8] They operate through a nucleophilic catalysis mechanism, forming a more reactive imine intermediate.[8]

  • Increase Reactant Concentration: If the application allows, increasing the concentration of one or both reactants can help drive the reaction forward.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.[5] Spot the reaction mixture alongside your starting materials on a TLC plate. The disappearance of the starting material spots and the emergence of a new product spot indicate reaction progress. Use an appropriate solvent system for separation and a visualization method like a UV lamp or a potassium permanganate stain.[5]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis and purification of this compound.

Problem 1: Low or No Product Yield
Possible Cause Troubleshooting Step Scientific Rationale
Incorrect pH Carefully measure and adjust the reaction mixture to pH 4-6 using a dilute acid catalyst (e.g., acetic acid).[5]This pH range balances the need for carbonyl activation and maintaining the nucleophilicity of the hydrazine.[2]
Excessively Acidic pH If the pH is below 3-4, the hydrazine will be protonated and non-nucleophilic. Adjust the pH upwards into the optimal range.The lone pair on the terminal nitrogen of the hydrazine is required for the initial nucleophilic attack. Protonation removes this reactivity.[2]
Reagent Degradation Verify the purity of starting materials via NMR or other appropriate analytical techniques. Purify if necessary.[5]Thiazole derivatives can be sensitive to pH and temperature.[9] Impurities can inhibit the reaction or lead to undesired side products.
Reaction Equilibrium Remove water as it forms using a Dean-Stark trap or by adding molecular sieves.Hydrazone formation is an equilibrium reaction. Removing the water by-product shifts the equilibrium toward the product side, according to Le Châtelier's principle.[5]
Problem 2: Multiple Products Observed on TLC/NMR
Possible Cause Troubleshooting Step Scientific Rationale
Azine Formation Use a slight excess (1.1-1.2 equivalents) of the hydrazine reagent.Azine formation is a common side reaction where a second molecule of the ketone reacts with the newly formed hydrazone. An excess of hydrazine favors the desired hydrazone product.[5]
Product Hydrolysis Ensure the workup and purification steps are not overly acidic, especially in the presence of water.The hydrazone bond is susceptible to hydrolysis under acidic conditions, which would regenerate the starting ketone.[1]
Thiazole Ring Instability Avoid harsh pH conditions (very high or very low) and high temperatures during the reaction and purification.[9]The thiazole ring itself may undergo degradation or rearrangement under extreme conditions, leading to impurities.

Experimental Protocols & Visualizations

Protocol 1: General Synthesis of this compound
  • Dissolve 4-(2-Methoxyphenyl)-2(3H)-thiazolone (1.0 eq) in a suitable solvent (e.g., ethanol, methanol) in a round-bottom flask.[10]

  • Add hydrazine hydrate or the desired hydrazine derivative (1.1 eq).

  • Adjust the pH of the mixture to ~5 by adding a catalytic amount of glacial acetic acid dropwise.

  • Stir the reaction mixture at room temperature or reflux, monitoring its progress by TLC.[10]

  • Upon completion, cool the mixture. The product may precipitate out of solution.

  • Collect the solid product by vacuum filtration and wash with a cold solvent.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetonitrile) to obtain the pure hydrazone.[5]

Diagram: The pH-Dependent Mechanism of Hydrazone Formation

Hydrazone_Formation_Mechanism cluster_step1 Step 1: Nucleophilic Attack (Favored at pH > 4) cluster_protonation Problem: Low pH cluster_step2 Step 2: Dehydration (Acid-Catalyzed) Thiazolone Thiazolone (Ketone) Hydrazine Hydrazine (R-NHNH2) Intermediate Tetrahedral Intermediate Thiazolone->Intermediate + Hydrazine Protonated_Hydrazine Protonated Hydrazine (R-NHNH3+) NON-NUCLEOPHILIC Hydrazine->Protonated_Hydrazine + H+ (pH too low) Protonated_Intermediate Protonated Intermediate Intermediate->Protonated_Intermediate + H+ Hydrazone Hydrazone Product + H2O Protonated_Intermediate->Hydrazone - H2O

Caption: The dual role of acid in hydrazone formation.

Diagram: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low or No Yield Observed Check_pH Is pH in 4-6 range? Start->Check_pH Adjust_pH Adjust pH to 4-6 with dilute acid Check_pH->Adjust_pH No Check_Reagents Are starting materials pure? Check_pH->Check_Reagents Yes Adjust_pH->Check_Reagents Purify_Reagents Purify/verify reagents (TLC, NMR) Check_Reagents->Purify_Reagents No Check_Water Is water removal necessary? Check_Reagents->Check_Water Yes Purify_Reagents->Check_Water Remove_Water Use Dean-Stark or dehydrating agent Check_Water->Remove_Water Yes, reversible Check_Catalyst Is reaction at neutral pH? Check_Water->Check_Catalyst No Remove_Water->Check_Catalyst Add_Catalyst Add aniline-type catalyst (e.g., 5-MAA) Check_Catalyst->Add_Catalyst Yes Success Yield Improved Check_Catalyst->Success No Add_Catalyst->Success

Caption: A logical workflow for troubleshooting low-yield reactions.

References

  • Dirksen, A., & Hackeng, T. M. (2009). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PMC - NIH. Available at: [Link]

  • Kool, E. T. (2012). Water-soluble Organocatalysts for Hydrazone and Oxime Formation. PMC - NIH. Available at: [Link]

  • Kool, E. T. (2013). Importance of ortho Proton Donors in Catalysis of Hydrazone Formation. ACS Publications. Available at: [Link]

  • ResearchGate. (2021). Reversible formation of imine, hydrazone, and oxime bonds by condensing... Available at: [Link]

  • Química Organica.org. (n.d.). Hydrazone Formation. Available at: [Link]

  • Khan Academy. (n.d.). Formation of oximes and hydrazones. Available at: [Link]

  • Chemistry Stack Exchange. (2021). How is the hydrazone formed in the Wolff-Kishner reduction? Available at: [Link]

  • ResearchGate. (2016). pH and Temperature Responsive Electrooxidation of Thiazole Derivatives and Preliminary Screening of Their Antioxidant Activity. Available at: [Link]

  • MDPI. (2017). The Synthesis and Crystal Structure of Two New Hydrazone Compounds. Available at: [Link]

  • YouTube. (2012). Hydrazine I Hydrazone formation I Give Reason. Available at: [Link]

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Technical Support Center: Strategies for Enhancing the Solubility of 4-(2-Methoxyphenyl)-2(3H)-thiazolone hydrazone in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 4-(2-Methoxyphenyl)-2(3H)-thiazolone hydrazone and similar poorly soluble compounds in biological assays. This document provides in-depth troubleshooting, step-by-step protocols, and the scientific rationale behind these experimental strategies to ensure the integrity and reproducibility of your results.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: My this compound, dissolved in DMSO, precipitates immediately when I add it to my aqueous cell culture medium. What is happening and how can I prevent this?

A1: This phenomenon, often termed "crashing out," is a common issue with hydrophobic compounds. It occurs when the compound, stable in a high concentration of an organic solvent like DMSO, is rapidly diluted into an aqueous environment where its solubility is significantly lower. The immediate precipitation indicates that the final concentration of the compound in the media exceeds its aqueous solubility limit.

Troubleshooting Steps:

  • Reduce the Final Concentration: The most straightforward approach is to lower the final working concentration of the compound in your assay. It is crucial to first determine the maximum aqueous solubility of your compound under your specific experimental conditions.

  • Optimize the Dilution Method: Instead of adding a small volume of highly concentrated stock directly into a large volume of media, perform a serial or stepwise dilution. This gradual reduction in solvent concentration can help keep the compound in solution.[1] Pre-warming the cell culture media to 37°C can also aid in solubility.[1]

  • Increase the Final Solvent Concentration: While aiming for the lowest possible solvent concentration is ideal, many cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%.[2][3][4] Maintaining a slightly higher, yet non-toxic, final DMSO concentration can significantly improve compound solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.[5]

  • Utilize Serum Proteins: If your experimental design allows, diluting the compound into a medium containing fetal bovine serum (FBS) or other serum can enhance solubility. Serum proteins, such as albumin, can bind to hydrophobic compounds, effectively acting as carriers and preventing precipitation.[6]

Q2: My compound solution appears fine initially, but I observe a cloudy or crystalline precipitate after a few hours or days of incubation. What causes this delayed precipitation?

A2: Delayed precipitation can be caused by several factors related to the stability of the compound and the changing conditions of the cell culture environment over time.

Potential Causes and Solutions:

  • Compound Instability: The compound may be degrading into less soluble byproducts under the incubation conditions (37°C, 5% CO2). To address this, consider preparing fresh compound-media solutions more frequently throughout the experiment.

  • Changes in Media pH: Cellular metabolism can lead to a decrease in the pH of the culture medium. For a pH-sensitive compound, this change can significantly affect its solubility. Monitor the pH of your culture medium, especially in high-density cultures, and consider more frequent media changes.

  • Evaporation: Over long-term experiments, evaporation from the culture plates can concentrate all media components, including your compound, potentially pushing it beyond its solubility limit. Ensure proper humidification of your incubator and consider using low-evaporation lids or sealing plates with gas-permeable membranes.[4]

  • Interaction with Media Components: The compound might be interacting with salts, amino acids, or other components in the media to form insoluble complexes over time. If you suspect this, trying a different basal media formulation might be beneficial.[7]

Q3: What is the maximum concentration of DMSO that is safe for my cells?

A3: The tolerance to DMSO varies significantly among different cell lines.[4] As a general guideline:

  • <0.1% DMSO: Considered safe for the vast majority of cell lines, including sensitive primary cells.[2][4]

  • 0.1% - 0.5% DMSO: Widely used and generally well-tolerated by many robust cell lines without significant cytotoxicity.[2][3]

  • >0.5% - 1% DMSO: May be acceptable for some cell lines in short-term assays, but it's crucial to perform a dose-response curve to assess cytotoxicity for your specific cells.[2][5]

  • >1% DMSO: Often leads to cytotoxicity and can have unintended biological effects, so it is generally not recommended.[4][5]

Crucially, you must always include a vehicle control (media with the identical final DMSO concentration as your experimental wells) to account for any effects of the solvent itself. [5]

Troubleshooting and Solution Guides

This section provides detailed protocols for three primary methods to improve the solubility of this compound.

Method 1: Co-Solvency with DMSO and Optimized Dilution

This is often the first and most direct approach. The key is to prepare a high-concentration stock solution in 100% DMSO and then carefully dilute it into your aqueous assay buffer or media.

Protocol for Preparing a 10 mM Stock Solution and Working Dilutions:

  • Weighing the Compound: Accurately weigh out a precise amount of this compound powder. For example, to make 1 ml of a 10 mM stock solution (Molecular Weight: 221.28 g/mol ), you would need 2.21 mg.

  • Dissolving in DMSO: Add the appropriate volume of 100% sterile DMSO to the powder in a sterile microcentrifuge tube. Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid in dissolution if needed.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C.

  • Preparing Working Dilutions (Example for a final concentration of 10 µM with 0.1% DMSO):

    • Prepare an intermediate stock solution of your compound in 100% DMSO. For a final concentration of 10 µM, you will need a 10 mM stock (1000x).

    • Add 1 µl of the 10 mM DMSO stock to 999 µl of your pre-warmed cell culture medium. This results in a final compound concentration of 10 µM and a final DMSO concentration of 0.1%.

    • For a dose-response curve with a constant final DMSO concentration, prepare a series of intermediate stocks in 100% DMSO (e.g., 10 mM, 5 mM, 2.5 mM, etc.) and add 1 µl of each to 999 µl of media.[8]

Troubleshooting Workflow for Co-Solvency Method

start Start: Compound precipitates in aqueous media check_conc Is the final compound concentration too high? start->check_conc lower_conc Action: Lower the final working concentration check_conc->lower_conc Yes check_dilution Is the dilution method causing precipitation? check_conc->check_dilution No solved Problem Solved lower_conc->solved serial_dilution Action: Use serial or stepwise dilution in pre-warmed media check_dilution->serial_dilution Yes check_dmso Is the final DMSO concentration too low? check_dilution->check_dmso No serial_dilution->solved increase_dmso Action: Increase final DMSO (e.g., to 0.5%), include vehicle control check_dmso->increase_dmso Yes still_precipitates Still Precipitates? check_dmso->still_precipitates No increase_dmso->solved consider_alternatives Consider Alternative Methods: - pH Modification - Cyclodextrin Complexation still_precipitates->consider_alternatives

Caption: Decision tree for troubleshooting compound precipitation.

Method 2: pH Modification

For ionizable compounds, adjusting the pH of the solvent can significantly increase solubility. This compound has a predicted pKa of approximately 0.50, suggesting it is a weakly basic compound. Therefore, lowering the pH of the solvent to protonate the molecule should increase its aqueous solubility.

Protocol for pH-Dependent Solubility Enhancement:

  • Determine the pKa: The predicted pKa of ~0.50 indicates that the compound will be more soluble in acidic conditions.

  • Prepare Acidic Buffers: Prepare a range of biologically compatible buffers with pH values below the pKa (e.g., citrate buffers at pH 3, 4, and 5).

  • Solubility Testing: Attempt to dissolve the compound directly in these buffers. Start with a low concentration and gradually increase it to determine the maximum solubility at each pH.

  • Considerations for Biological Assays:

    • Cell Viability: Ensure that the final pH of your cell culture medium after adding the buffered compound solution is within the physiological range tolerated by your cells (typically pH 7.2-7.4).

    • Buffering Capacity: The buffering capacity of your cell culture medium will influence the final pH. You may need to perform a titration to determine the volume of your acidic stock solution that can be added without drastically altering the media pH.

    • Compound Stability: Verify that your compound is stable at the lower pH over the duration of your experiment.

Quantitative Data Summary: pH Modification

pH of SolventExpected Ionization StateExpected Aqueous Solubility
< 0.5Predominantly Protonated (Cationic)Higher
> 0.5Predominantly NeutralLower
Method 3: Cyclodextrin-Based Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble compounds, forming an "inclusion complex" that has increased aqueous solubility.[9] (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is a common and effective choice for biological applications due to its high water solubility and low toxicity.[10]

Protocol for Preparing a Compound-Cyclodextrin Inclusion Complex (Slurry Method):

  • Determine Molar Ratio: A common starting point is a 1:1 molar ratio of the compound to HP-β-CD. You may need to optimize this ratio.

  • Prepare HP-β-CD Solution: Prepare an aqueous solution of HP-β-CD. The concentration will depend on the desired final concentration of your compound.

  • Add the Compound: Add the powdered this compound to the HP-β-CD solution.

  • Incubation: Stir the mixture vigorously at room temperature for 24-72 hours. This extended time allows for the equilibrium of complex formation to be reached.

  • Separation and Drying:

    • Centrifuge the suspension to pellet any un-complexed compound.

    • Collect the supernatant, which contains the soluble inclusion complex.

    • The supernatant can be used directly or lyophilized (freeze-dried) to obtain a powder of the inclusion complex, which can be easily redissolved in water or media.

  • Characterization (Optional but Recommended): Techniques like Fourier-transform infrared spectroscopy (FTIR) or Nuclear Magnetic Resonance (NMR) can be used to confirm the formation of the inclusion complex.[10]

Workflow for Cyclodextrin Complexation

start Start: Poorly soluble compound prepare_cd Prepare aqueous solution of (2-Hydroxypropyl)-β-cyclodextrin start->prepare_cd add_compound Add compound to cyclodextrin solution (e.g., 1:1 molar ratio) prepare_cd->add_compound incubate Stir vigorously at room temperature for 24-72 hours add_compound->incubate separate Centrifuge to remove un-complexed compound incubate->separate collect Collect supernatant containing the soluble complex separate->collect use_or_dry Use supernatant directly or lyophilize to a powder collect->use_or_dry end End: Soluble inclusion complex use_or_dry->end

Caption: Protocol for preparing a cyclodextrin inclusion complex.

References

  • LifeTein. (2023, February 1). DMSO usage in cell culture. Retrieved from [Link]

  • Hasan, Z. (2017, April 12). From what concentration of DMSO is harmful to cell in vivo and vitro? ResearchGate. Retrieved from [Link]

  • PubMed. (2016, September 10). Evaluation of preclinical formulations for a poorly water-soluble compound. Retrieved from [Link]

  • Semantic Scholar. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1. Retrieved from [Link]

  • Future4200. (n.d.). Formulation of poorly water-soluble drugs for oral administration. Retrieved from [Link]

  • Nikon Instruments Inc. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]

  • ResearchGate. (2016, January 25). What the concentration of DMSO you use in cell culture assays? Retrieved from [Link]

  • MDPI. (2022, July 13). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Retrieved from [Link]

  • ResearchGate. (2022, August 30). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2. Retrieved from [Link]

  • ResearchGate. (2002, August 6). Formulations and related activities to orally administer poorly water-soluble compounds in early discovery animal studies: an overview of frequently applied approaches. Part 1. Retrieved from [Link]

  • Reddit. (2021, September 9). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! Retrieved from [Link]

  • National Center for Biotechnology Information. (2017, September 20). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Retrieved from [Link]

  • ResearchGate. (2015, December 7). How can I dissolve hydrophobic compounds in DMEM media? Retrieved from [Link]

  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. Retrieved from [Link]

  • OAText. (n.d.). Inclusion complex formation of cyclodextrin with its guest and their applications. Retrieved from [Link]

  • ResearchGate. (2022, July 17). General Methods for the Preparation of Cyclodextrin Inclusion Complexes: Preparation and Application in Industry. Retrieved from [Link]

  • MDPI. (n.d.). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Retrieved from [Link]

  • University of Greenwich. (n.d.). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. Retrieved from [Link]

  • PubMed. (2016, July 8). Cell Culture Media Impact on Drug Product Solution Stability. Retrieved from [Link]

  • ResearchGate. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay? Retrieved from [Link]

  • Dissolution Technologies. (2022, November 4). Dissolution Method Troubleshooting. Retrieved from [Link]

  • Dissolution Technologies. (2022, November 1). Dissolution Method Troubleshooting: An Industry Perspective. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Challenges with Developing In Vitro Dissolution Tests for Orally Inhaled Products (OIPs). Retrieved from [Link]

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Technical Support Center: Mastering Molecular Docking of Thiazole-Hydrazone Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for researchers, scientists, and drug development professionals tackling the unique challenges of molecular docking with thiazole-hydrazone derivatives. This guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to refine your docking parameters for more accurate and predictive results.

Introduction: The Nuances of Thiazole-Hydrazone Docking

Thiazole-hydrazone scaffolds are prevalent in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2][3] However, their structural features—specifically the flexible hydrazone linker (-CO-NH-N=CH-) and the aromatic, electron-rich thiazole ring—can present significant challenges in molecular docking simulations. Standard, out-of-the-box docking protocols may fail to accurately predict binding modes and affinities due to improper parameterization of dihedral angles, partial charges, and atom types. This guide provides expert-driven solutions to common problems encountered during the docking of these promising compounds.

Troubleshooting Guide: From Poor Poses to Predictive Power

This section addresses specific issues in a question-and-answer format, providing both the "why" and the "how-to" for effective troubleshooting.

Question 1: Why are my docking poses for thiazole-hydrazone ligands showing unrealistic conformations or clashing with the protein active site?

Answer: This is a classic symptom of inadequate ligand parameterization, particularly concerning the flexible hydrazone linker. The rotational barrier around the amide bond and the planarity of the C=N double bond are critical to defining the ligand's conformational space. Generic force fields may not have accurate parameters for this specific moiety, leading to distorted geometries.

Troubleshooting Protocol:

  • Dihedral Angle Parameterization:

    • Identify the key rotatable bonds: Focus on the bonds within the hydrazone linker.

    • Quantum Mechanical (QM) Scan: Perform a relaxed dihedral angle scan using a QM method (e.g., B3LYP/6-31G* in Gaussian or a similar program). This will generate a potential energy profile for the rotation around the bond.

    • Parameter Fitting: Fit the resulting QM energy profile to the functional form of the dihedral term in your chosen force field (e.g., CHARMM, AMBER). This will yield custom dihedral parameters that accurately reflect the rotational energy barrier.

  • Force Field Selection:

    • Consider using force fields with more comprehensive parameter sets for heterocyclic and conjugated systems, such as OPLS-AA or the CHARMM General Force Field (CGenFF). Some studies have successfully employed the OPLS 2005 force field for docking benzo[d]thiazole-hydrazone analogues.[4]

Question 2: My docking scores are consistently low and do not correlate with experimental binding affinities. What could be the issue?

Answer: Poor docking scores that lack correlation with experimental data often point to inaccuracies in the calculation of intermolecular interactions, which are heavily influenced by the assignment of partial atomic charges. The electron distribution in the thiazole-hydrazone scaffold is complex due to the presence of multiple heteroatoms and conjugation.

Troubleshooting Protocol:

  • Charge Calculation Method:

    • Avoid empirical methods: Steer clear of simple Gasteiger charges, as they may not capture the nuanced electronic effects of this scaffold.

    • Employ QM-based charges: Utilize methods like RESP (Restrained Electrostatic Potential) or Merz-Kollman (MK) charges derived from a high-quality QM calculation (e.g., HF/6-31G* or higher). This will provide a more accurate representation of the electrostatic potential around the ligand.

  • Protonation State of the Ligand:

    • The thiazole ring and the hydrazone moiety have ionizable protons. The protonation state can significantly alter the charge distribution and hydrogen bonding potential.

    • Use a tool like MarvinSketch or Epik to predict the most likely protonation state at physiological pH (typically 7.4). Ensure your ligand is prepared in this state before docking.

Question 3: How can I be more confident in the predicted binding mode of my thiazole-hydrazone ligand?

Answer: Confidence in a docking pose comes from rigorous validation. This involves not only assessing the scoring function but also analyzing the stability of the predicted interactions and, ideally, corroborating with experimental data.

Troubleshooting Protocol:

  • Consensus Docking:

    • Dock your ligand using multiple different docking programs (e.g., AutoDock Vina, Glide, MOE).[4][5] If different algorithms consistently predict a similar binding pose, it increases the confidence in that solution.

  • Molecular Dynamics (MD) Simulation:

    • Take the top-ranked docking pose and run a short (e.g., 50-100 ns) MD simulation of the ligand-protein complex.[6]

    • Analyze the trajectory for the stability of key interactions (hydrogen bonds, hydrophobic contacts). If the ligand remains stably bound in the predicted pose throughout the simulation, it lends significant support to the docking result. The CHARMM36 force field has been used in MD simulations of hydrazone derivatives.[6]

  • Re-docking of a Co-crystallized Ligand:

    • If a crystal structure with a bound ligand similar to your scaffold is available, a crucial validation step is to remove the co-crystallized ligand and re-dock it. The Root Mean Square Deviation (RMSD) between the docked pose and the crystal structure pose should ideally be less than 2.0 Å.

Visualizing the Refined Docking Workflow

The following diagram illustrates the comprehensive workflow for refining and validating the docking of thiazole-hydrazone ligands.

Refined_Docking_Workflow cluster_prep Ligand & Protein Preparation cluster_param Parameter Refinement cluster_dock Docking & Scoring cluster_validate Validation ligand_prep Ligand Preparation (3D structure, protonation state) qm_calc QM Calculations (Dihedral scan, ESP calculation) ligand_prep->qm_calc Initial Geometry protein_prep Protein Preparation (Add hydrogens, assign charges) docking Molecular Docking (e.g., AutoDock, Glide) protein_prep->docking param_fit Parameter Fitting (Generate custom dihedral & charge parameters) qm_calc->param_fit Energy/Potential Data param_fit->docking Custom Parameters scoring Analyze Poses & Scores docking->scoring md_sim Molecular Dynamics Simulation scoring->md_sim Top Pose(s) mmgbsa MM/GBSA or MM/PBSA (Binding free energy calculation) md_sim->mmgbsa Stable Trajectory exp_corr Experimental Correlation (e.g., SAR, mutagenesis) mmgbsa->exp_corr Predicted Affinity

Caption: Workflow for refined molecular docking of thiazole-hydrazone ligands.

Frequently Asked Questions (FAQs)

Q: Which force field is generally best for thiazole-hydrazone compounds?

A: There is no single "best" force field. However, modern, general-purpose force fields like GAFF2 (General Amber Force Field) and CGenFF (CHARMM General Force Field) are designed to handle a wide variety of small molecules and are a good starting point. For specific systems, you may find that force fields like OPLS-AA provide better results. The key is to validate the chosen force field, and if necessary, generate custom parameters for the unique moieties in your ligands as described in the troubleshooting section.

Q: How do I choose the right docking software?

A: The choice of software often depends on a balance of accuracy, speed, and ease of use.

  • AutoDock Vina is a widely used, open-source option known for its speed and efficiency.

  • Schrödinger's Glide is a commercial package that often provides high accuracy, particularly with its Extra Precision (XP) mode.[4]

  • MOE (Molecular Operating Environment) is another comprehensive commercial package that offers robust docking algorithms and is frequently cited in studies involving thiazole-hydrazone derivatives.[5]

A good practice is to perform consensus docking with at least two different programs to increase confidence in the results.

Q: What are the most important protein-ligand interactions to look for with thiazole-hydrazone compounds?

A: Based on their structure, you should pay close attention to:

  • Hydrogen Bonds: The hydrazone linker contains both hydrogen bond donors (N-H) and acceptors (C=O, C=N). The thiazole nitrogen is also a potential hydrogen bond acceptor.

  • π-π Stacking and π-Cation Interactions: The aromatic thiazole ring and any other aromatic substituents can form favorable stacking interactions with aromatic residues like Phe, Tyr, and Trp in the protein's active site.

  • Hydrophobic Interactions: Alkyl or aryl substituents on the thiazole or hydrazone moiety will likely engage in hydrophobic interactions. Visualizing these interactions using software like PyMOL or BIOVIA Discovery Studio is crucial for understanding the binding mode.[7][8]

Q: Can I rely solely on docking scores to rank my compounds?

A: While docking scores are a useful metric for initial screening, they should not be the sole determinant for ranking compounds. Scoring functions are approximations of binding free energy and can have inherent inaccuracies. It is highly recommended to supplement docking scores with more rigorous methods like MM/GBSA or MM/PBSA (Molecular Mechanics/Generalized Born Surface Area or Poisson-Boltzmann Surface Area) calculations on the docked poses to get a more accurate estimate of binding affinity. Ultimately, experimental validation is the gold standard.

Summary of Key Parameters and Recommendations

Parameter/AspectRecommendationRationale
Ligand Geometry Optimize with a QM method (e.g., B3LYP/6-31G*).Ensures a low-energy, realistic starting conformation.
Partial Charges Use QM-derived charges (e.g., RESP or MK).Accurately models the electrostatic potential for better interaction scoring.
Dihedral Parameters Generate custom parameters for the hydrazone linker via QM scans.Correctly models the flexibility and conformational energy of the ligand.
Protonation State Predict at physiological pH (7.4) using appropriate software.Ensures the correct charge state and hydrogen bonding capacity.
Validation Perform MD simulations and/or consensus docking.Increases confidence in the stability and accuracy of the predicted binding pose.

By moving beyond default parameters and adopting a more rigorous, tailored approach, you can significantly enhance the predictive power of your molecular docking studies for thiazole-hydrazone-protein interactions, ultimately accelerating your drug discovery efforts.

References

  • Al-Ostath, A., et al. (2022). Evaluation of the Binding Relationship of the RdRp Enzyme to Novel Thiazole/Acid Hydrazone Hybrids Obtainable through Green Synthetic Procedure. National Institutes of Health. Available at: [Link]

  • Kumar, A., et al. (n.d.). Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents. National Institutes of Health. Available at: [Link]

  • Yildirim, S., et al. (2024). Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. PMC. Available at: [Link]

  • El-Malah, A. A., et al. (n.d.). The interaction pattern (after docking) for the best three thiazole... ResearchGate. Available at: [Link]

  • Ben-Messaoud, E., et al. (2021). Molecular Docking and Biophysical Studies for Antiproliferative Assessment of Synthetic Pyrazolo-Pyrimidinones Tethered with Hydrazide-Hydrazones. National Institutes of Health. Available at: [Link]

  • Ahmad, S., et al. (2024). Design, synthesis, crystal structure of novel hydrazone analogues as SARS-CoV-2 potent inhibitors: MD simulations, MM-GBSA, docking and ADMET studies. Royal Society of Chemistry. Available at: [Link]

  • Gomaa, A. M., et al. (2021). Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents. National Institutes of Health. Available at: [Link]

  • Ilies, M., et al. (2021). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. PMC. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2022). Design, synthesis, cytotoxicity, and molecular docking studies of novel thiazolyl-hydrazone derivatives as histone lysine acetyl-transferase inhibitors and apoptosis inducers. PubMed. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Anticancer Activity of Methoxy-Substituted Phenylthiazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The phenylthiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. Within this class of compounds, methoxy-substituted phenylthiazole isomers have garnered significant attention for their potent anticancer properties. This guide provides a comprehensive, data-driven comparison of these isomers, delving into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used to evaluate their efficacy. Our analysis is grounded in peer-reviewed research, offering field-proven insights to inform and accelerate novel drug discovery efforts.

The Critical Role of Methoxy Substitution in Phenylthiazole Anticancer Activity

The position and number of methoxy groups on the phenyl ring of phenylthiazole derivatives are critical determinants of their anticancer potency. Extensive research has demonstrated that these substitutions significantly influence the compound's interaction with biological targets, ultimately dictating its efficacy against various cancer cell lines.

A key finding in the field is the profound impact of a 3,4,5-trimethoxyphenyl moiety. In a series of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART), compounds bearing this "C" ring substitution exhibited excellent inhibitory activity against a panel of cancer cells, with IC50 values in the low nanomolar range.[1][2] The removal of even one or two methoxy groups from this arrangement led to a dramatic decrease in anticancer activity, underscoring the importance of this specific substitution pattern for high potency.[1][2]

The electronic properties of substituents on the phenyl ring also play a role, although the trend is not always straightforward. In some series, electron-withdrawing groups on the 2-phenyl ring of a thiazolidine lead to higher anticancer activity than electron-donating groups.[1] However, in other phenylthiazole scaffolds, the electronic effects of substituents on the "A" phenyl ring did not show a clear influence on antiproliferative activity.[1] This highlights the nuanced nature of SAR in this compound class, where the interplay of various structural features determines the ultimate biological effect.

Comparative Anticancer Activity: A Data-Driven Overview

The following table summarizes the in vitro anticancer activity of representative methoxy-substituted phenylthiazole isomers against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of the potency of each compound.

Compound IDMethoxy Substitution PatternCancer Cell LineIC50 (µM)Reference
8f (SMART series) 3,4,5-trimethoxyphenylMelanoma (A375, B16-F1), Prostate (DU145, PC-3, LNCaP, PPC-1)0.021 - 0.071[1][2]
8g (SMART series) 3,5-dimethoxyphenylVarious0.170 - 0.424[1][2]
8b, 8c, 8d, 8e (SMART series) Monomethoxy or dimethoxy (other than 3,5)Various> 20[1][2]
13c 4-methoxybenzenesulfonamideGastric Adenocarcinoma (AGS)4.0[3][4]
Colorectal Adenocarcinoma (HT-29)4.4[3][4]
Cervical Cancer (HeLa)5.8[3][4]
13d 4-fluoro-N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]benzenesulfonamideGastric Adenocarcinoma (AGS)7.2[3][4]
Colorectal Adenocarcinoma (HT-29)11.2[3][4]
Cervical Cancer (HeLa)13.8[3][4]

Unraveling the Mechanism of Action: From Tubulin Inhibition to Apoptosis

The anticancer effects of methoxy-substituted phenylthiazoles are often attributed to their ability to interfere with critical cellular processes, leading to cell cycle arrest and programmed cell death (apoptosis).

A primary mechanism of action for many potent phenylthiazole derivatives is the inhibition of tubulin polymerization.[1][2] Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By disrupting microtubule dynamics, these compounds can arrest cancer cells in the G2/M phase of the cell cycle, preventing cell division and ultimately triggering apoptosis.[5]

The induction of apoptosis is a hallmark of effective anticancer agents. Methoxy-substituted phenylthiazoles have been shown to induce apoptosis through various molecular events, including:

  • Increased Reactive Oxygen Species (ROS) Production: Elevated ROS levels can lead to oxidative stress and damage to cellular components, initiating apoptotic pathways.[5]

  • Mitochondrial and Lysosomal Membrane Permeabilization: Disruption of these membranes releases pro-apoptotic factors into the cytoplasm.[5]

  • DNA Fragmentation: A characteristic feature of late-stage apoptosis.[5]

  • Activation of Caspases: These proteases are central executioners of the apoptotic cascade.[6]

The following diagram illustrates a proposed signaling pathway for the induction of apoptosis by methoxy-substituted phenylthiazoles.

G cluster_0 Methoxy-substituted Phenylthiazole cluster_1 Cellular Effects cluster_2 Downstream Consequences Compound Methoxy-substituted Phenylthiazole Tubulin Tubulin Polymerization Inhibition Compound->Tubulin ROS Increased ROS Production Compound->ROS G2M G2/M Cell Cycle Arrest Tubulin->G2M Mito Mitochondrial Dysfunction ROS->Mito Apoptosis Apoptosis Mito->Apoptosis G2M->Apoptosis

Caption: Proposed mechanism of action for methoxy-substituted phenylthiazoles.

Experimental Protocols: A Guide to In Vitro Evaluation

The following protocols provide a detailed, step-by-step methodology for key experiments used to assess the anticancer activity of methoxy-substituted phenylthiazole isomers.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed human cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[7]

  • Compound Treatment: Prepare serial dilutions of the methoxy-substituted phenylthiazole isomers in the appropriate cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[8]

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[9]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 values from the dose-response curves.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) to detect exposed PS. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Treat cancer cells with the test compounds at their IC50 concentrations for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence signals.

The following diagram illustrates the experimental workflow for evaluating the anticancer activity of these compounds.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Anticancer Evaluation cluster_2 Mechanism of Action Studies Synthesis Synthesis of Methoxy- Substituted Phenylthiazole Isomers Characterization Structural Characterization (NMR, Mass Spec) Synthesis->Characterization CellLines Selection of Cancer Cell Lines Characterization->CellLines MTT MTT Assay for Cytotoxicity (IC50) CellLines->MTT ApoptosisAssay Apoptosis Assay (Annexin V/PI) MTT->ApoptosisAssay CellCycle Cell Cycle Analysis MTT->CellCycle TubulinPoly Tubulin Polymerization Assay ApoptosisAssay->TubulinPoly WesternBlot Western Blot for Apoptotic Proteins CellCycle->WesternBlot

Caption: Experimental workflow for anticancer evaluation.

Conclusion and Future Directions

Methoxy-substituted phenylthiazole isomers represent a promising class of anticancer agents with potent activity against a range of malignancies. The structure-activity relationship studies consistently highlight the importance of the methoxy substitution pattern, particularly the 3,4,5-trimethoxyphenyl group, for achieving high potency. The primary mechanism of action involves the disruption of microtubule dynamics and the induction of apoptosis.

Future research in this area should focus on:

  • Lead Optimization: Further structural modifications to enhance potency, selectivity, and pharmacokinetic properties.

  • In Vivo Studies: Evaluation of the most promising compounds in preclinical animal models to assess their efficacy and safety.

  • Target Identification and Validation: Elucidating the precise molecular targets of these compounds to better understand their mechanism of action and to identify potential biomarkers for patient stratification.

By leveraging the insights presented in this guide, researchers can more effectively design and develop the next generation of phenylthiazole-based anticancer therapeutics.

References

  • Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships. Journal of Medicinal Chemistry. [Link]

  • Investigation into the Anticancer Mechanism of Action of Novel 4-Substituted Phenylthiazoles and Antihelminthic Benzimidazoles. University of Otago. [Link]

  • Synthesis and Evaluation of Aminothiazole-Paeonol Derivatives as Potential Anticancer Agents. MDPI. [Link]

  • N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. National Institutes of Health. [Link]

  • Structure Activity Relationship of Key Heterocyclic Anti-Angiogenic Leads of Promising Potential in the Fight against Cancer. MDPI. [Link]

  • Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. ResearchGate. [Link]

  • Synthesis and Evaluation of Aminothiazole-Paeonol Derivatives as Potential Anticancer Agents. ResearchGate. [Link]

  • Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. National Institutes of Health. [Link]

  • Synthesis and Anticancer Evaluations of Novel Thiazole Derivatives Derived from 4-Phenylthiazol-2-amine. PubMed. [Link]

  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. National Institutes of Health. [Link]

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Bridging the Gap: A Comparative Guide to In Vitro and In Silico Evaluation of Thiazolyl Hydrazone Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the synergy between computational and experimental approaches is paramount to accelerating the identification and optimization of novel therapeutic agents. This guide provides a comprehensive comparison of in vitro and in silico methodologies as applied to a promising class of bioactive molecules: thiazolyl hydrazone derivatives. While the specific compound 4-(2-Methoxyphenyl)-2(3h)-thiazolone hydrazone serves as a conceptual starting point, we will draw upon a broader body of research on related analogs to illustrate the principles and practices that guide contemporary drug development.

This document is intended for researchers, medicinal chemists, and drug development professionals, offering an in-depth analysis of how predictive computational models are validated by tangible experimental data, and conversely, how experimental results can refine and direct future computational screening efforts.

The Rise of Thiazolyl Hydrazones: A Scaffold of Therapeutic Promise

The thiazolyl hydrazone scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities.[1][2][3] This structural motif, characterized by the >C=N-N< linkage, has been incorporated into compounds exhibiting a wide array of therapeutic properties, including antimicrobial, anti-inflammatory, anticonvulsant, and notably, anticancer effects.[1][3][4] The efficacy of these compounds often stems from their ability to interact with various biological targets, such as kinases and other enzymes implicated in cancer progression.[5][6]

The journey from a promising chemical scaffold to a viable drug candidate is a multi-step process of rigorous evaluation. Here, we dissect the two primary phases of this evaluation: the predictive power of in silico analysis and the empirical evidence generated by in vitro testing.

Part 1: The Virtual Proving Ground - In Silico Analysis

In silico analysis serves as the foundational step in modern drug discovery, offering a time- and cost-effective means to screen vast libraries of compounds and predict their biological activity before a single molecule is synthesized. This predictive power is rooted in the use of computational models to simulate interactions between a ligand (the drug candidate) and its biological target.

Molecular Docking: Predicting Binding Affinity

A key in silico technique is molecular docking, which predicts the preferred orientation of a ligand when bound to a target protein.[7][8] This allows researchers to estimate the strength of the interaction, often expressed as a binding energy or docking score. A lower binding energy typically suggests a more stable and potent interaction.

For thiazolyl hydrazone derivatives, molecular docking has been instrumental in identifying potential anticancer targets. For example, studies have shown these compounds docking favorably into the active sites of enzymes like Akt, a kinase involved in cell survival and proliferation, and histone lysine acetyl-transferases (HATs), which play a role in epigenetic regulation.[5][6]

The following diagram illustrates a typical workflow for molecular docking studies:

G cluster_prep Preparation Phase cluster_docking Docking & Analysis cluster_output Output PDB 1. Protein Target Acquisition (PDB) Ligand 2. Ligand Structure Preparation Dock 3. Molecular Docking Simulation PDB->Dock Target Structure Ligand->Dock Ligand Library Analyze 4. Analysis of Binding Poses & Scores Dock->Analyze Docked Poses Results 5. Identification of Key Interactions Analyze->Results Binding Energy & Interactions

Caption: A generalized workflow for molecular docking studies.

ADMET Prediction: Foreseeing Pharmacokinetic Properties

Beyond target binding, in silico tools are crucial for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. These predictions help to identify candidates with favorable drug-like properties early in the discovery process, reducing the likelihood of late-stage failures. For thiazole-containing compounds, ADMET prediction is an essential step to ensure they have the potential to be orally bioavailable and non-toxic.[9]

Part 2: The Experimental Benchmark - In Vitro Validation

While in silico methods provide valuable predictions, in vitro experiments are essential for empirical validation. These assays, conducted on cells or isolated biological molecules in a controlled laboratory setting, provide quantitative data on the actual biological activity of a synthesized compound.

Cytotoxicity Assays: Measuring Anticancer Efficacy

A fundamental in vitro experiment in cancer research is the cytotoxicity assay, which measures the ability of a compound to kill cancer cells. The MTT assay is a widely used colorimetric method for this purpose. In this assay, a reduction in cell viability upon treatment with the compound results in a measurable change in color, allowing for the determination of the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency.

  • Cell Seeding: Cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) are seeded into 96-well plates at a specific density and allowed to adhere overnight.[6]

  • Compound Treatment: The synthesized thiazolyl hydrazone derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, an MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Formazan Solubilization: Living cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO or isopropanol) is then added to dissolve these crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability at each compound concentration, and the IC50 value is determined by plotting a dose-response curve.

Enzyme Inhibition Assays

For compounds predicted to target a specific enzyme, in vitro enzyme inhibition assays are performed to confirm this interaction and quantify the inhibitory potency. For instance, if a thiazolyl hydrazone is predicted to inhibit Akt, an in vitro kinase assay would be conducted using purified Akt enzyme to determine the compound's IC50 value for enzyme inhibition.[6]

Part 3: The Comparative Analysis - Where Prediction Meets Reality

The true power of a combined in silico and in vitro approach lies in the comparative analysis of the results. This comparison allows for a cyclical process of refinement, where experimental data informs and improves the predictive models, and computational insights guide the design of more potent and selective compounds.

Correlating Docking Scores with Cytotoxicity

A primary goal of this comparative analysis is to determine if there is a correlation between the predicted binding affinity from molecular docking and the experimentally determined cytotoxicity.

Compound Derivative Target Protein In Silico Docking Score (kcal/mol) In Vitro IC50 (µM) on A549 Cells
Derivative 2j Akt-8.53.93
Derivative 2k Akt-7.91.43
Derivative 2l Akt-8.11.75
Cisplatin (Control) --3.90

Note: The data presented in this table is a synthesized representation based on findings from studies on thiazolyl hydrazone derivatives for illustrative purposes.[6]

In many cases, a strong correlation is observed, where compounds with better docking scores exhibit lower IC50 values, indicating higher potency.[10] However, discrepancies can and do arise. A compound may have a favorable docking score but poor in vitro activity. This could be due to several factors:

  • Poor Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.

  • Metabolic Instability: The compound may be rapidly metabolized by the cells into an inactive form.

  • Off-Target Effects: The compound may interact with other cellular components in a way that mitigates its intended effect.

Conversely, a compound with a modest docking score might show excellent in vitro activity. This could suggest an alternative mechanism of action that was not considered in the initial in silico screening.

The following diagram illustrates the iterative cycle of drug discovery, highlighting the interplay between in silico and in vitro studies:

G cluster_in_silico In Silico Design & Prediction cluster_synthesis Chemical Synthesis cluster_in_vitro In Vitro Validation cluster_optimization Lead Optimization a Virtual Screening b Molecular Docking a->b c ADMET Prediction b->c d Synthesis of Hit Compounds c->d Identified Hits e Cytotoxicity Assays d->e Synthesized Compounds f Enzyme Inhibition Assays e->f g Structure-Activity Relationship (SAR) f->g Experimental Data g->a Refined Models

Caption: The iterative cycle of drug discovery.

Conclusion

The development of novel anticancer agents based on the thiazolyl hydrazone scaffold provides a compelling case study for the integration of in silico and in vitro methodologies. While computational approaches offer remarkable predictive power, enabling the rapid screening of potential drug candidates, they are not a substitute for rigorous experimental validation. The true strength of this dual approach lies in the symbiotic relationship between prediction and empirical data. By leveraging the strengths of both worlds, researchers can navigate the complexities of drug discovery with greater efficiency and a higher probability of success, ultimately accelerating the journey from a promising molecule to a life-saving therapeutic.

References

  • Development of thiazole-appended novel hydrazones as a new class of α-amylase inhibitors with anticancer assets: an in silico and in vitro approach. RSC Publishing. [Link]

  • Synthesis and in Vitro Evaluation of New Nitro-Substituted Thiazolyl Hydrazone Derivatives as Anticandidal and Anticancer Agents. National Center for Biotechnology Information. [Link]

  • Design, synthesis, cytotoxicity, and molecular docking studies of novel thiazolyl-hydrazone derivatives as histone lysine acetyl-transferase inhibitors and apoptosis inducers. PubMed. [Link]

  • A new series of thiazole-hydrazone hybrids for Akt-targeted therapy of non-small cell lung cancer. PubMed. [Link]

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A Comparative Guide to Thiazole-Based Anticancer Agents: Positioning 4-(2-Methoxyphenyl)-2(3H)-thiazolone Hydrazone in a Class of Potent Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of 4-(2-Methoxyphenyl)-2(3H)-thiazolone hydrazone and other prominent thiazole-based anticancer agents. We will delve into the mechanistic diversity of this class of compounds, from emerging preclinical candidates to clinically approved drugs, supported by experimental data to inform researchers, scientists, and drug development professionals.

The Thiazole Scaffold: A Privileged Motif in Oncology

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, recognized for its ability to engage in various biological interactions.[1][2] Its presence in clinically approved anticancer drugs such as the multi-kinase inhibitor Dasatinib and the microtubule stabilizer Ixabepilone underscores the versatility and significance of this scaffold in developing effective cancer therapies.[3][4] Thiazole derivatives exert their anticancer effects through a multitude of mechanisms, including the induction of apoptosis, disruption of tubulin polymerization, and inhibition of critical signaling pathways like PI3K/Akt/mTOR.[5]

This compound: An Uncharacterized Candidate

While the thiazole scaffold is well-established, specific data on the anticancer activity of this compound is not extensively documented in publicly available literature. Its chemical structure suggests potential for biological activity, combining the thiazolone core with a hydrazone linker, a common pharmacophore in anticancer drug design.[6] The methoxyphenyl group may also influence its interaction with biological targets.

Chemical Structure of this compound:

  • CAS No.: 299169-54-3[7]

  • Molecular Formula: C10H11N3OS[7]

  • Molecular Weight: 221.28 g/mol [7]

The absence of published in vitro or in vivo anticancer data for this specific compound necessitates a comparative analysis with its structural analogs and other thiazole-based agents to infer its potential and guide future research.

The Thiazolyl Hydrazone Class: A Promising Avenue for Anticancer Drug Discovery

Numerous studies have highlighted the anticancer potential of the broader thiazolyl hydrazone class. These compounds have demonstrated significant cytotoxic effects against a range of cancer cell lines, often with IC50 values in the low micromolar to nanomolar range.

One notable study evaluated a series of indanone-based thiazolyl hydrazone derivatives, identifying N-Indan-1-ylidene-N'-(4-Biphenyl-4-yl-thiazol-2-yl)-hydrazine (ITH-6) as a potent agent against colon cancer cell lines, with IC50 values ranging from 0.41 to 6.85 µM.[3][8] Mechanistic investigations revealed that ITH-6 induces G2/M phase cell cycle arrest, apoptosis, and an increase in reactive oxygen species (ROS), ultimately inhibiting tubulin polymerization.[3]

Another series of thiazole-hydrazone hybrids were synthesized and evaluated for their potential to target the Akt signaling pathway in non-small cell lung cancer.[5] Compounds such as 2-[2-((Isoquinolin-5-yl)methylene)hydrazinyl]-4-(4-methylsulfonylphenyl)thiazole (2k) and 2-[2-((isoquinolin-5-yl)methylene)hydrazinyl]-4-(1,3-benzodioxol-5-yl)thiazole (2l) exhibited more potent anticancer activity against A549 cells than the conventional chemotherapeutic cisplatin.[5]

Comparative Anticancer Activity of Thiazolyl Hydrazone Derivatives
Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
Indanone-based thiazolyl hydrazones (e.g., ITH-6)HT-29 (Colon)0.41 ± 0.19[3]
COLO 205 (Colon)0.89 ± 0.23[3]
KM 12 (Colon)1.12 ± 0.11[3]
Thiazole-hydrazone hybrids (Akt inhibitors)A549 (Lung)1.43 ± 0.12 (for 2k)[5]
A549 (Lung)1.75 ± 0.07 (for 2l)[5]
Nitro-substituted thiazolyl hydrazonesMCF-7 (Breast)125 µg/mL[9]
Benzothiazole-hydrazone hybridsCapan-1 (Pancreatic)0.6[10]
NCI-H460 (Lung)0.9[10]

Established Thiazole-Based Anticancer Agents: Clinical Benchmarks

A meaningful comparison requires evaluating the potential of emerging compounds against the established efficacy and mechanisms of clinically approved drugs.

Dasatinib: The Multi-Targeted Tyrosine Kinase Inhibitor

Dasatinib is a potent oral inhibitor of multiple tyrosine kinases, most notably the BCR-ABL fusion protein and SRC family kinases.[11] Its primary application is in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[11] By blocking the ATP-binding site of these kinases, Dasatinib inhibits downstream signaling pathways that drive cancer cell proliferation and survival, ultimately inducing apoptosis.[11] Its efficacy is demonstrated by its low nanomolar IC50 values against target kinases.[12]

bcr_abl_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS P STAT5 STAT5 BCR_ABL->STAT5 P PI3K PI3K BCR_ABL->PI3K P RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation STAT5->Proliferation AKT AKT PI3K->AKT P AKT->Proliferation Anti-apoptotic signals Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibition

Caption: Dasatinib inhibits the constitutively active BCR-ABL kinase, blocking multiple downstream pro-survival pathways.

Ixabepilone: The Microtubule Stabilizer

Ixabepilone is a semi-synthetic analog of epothilone B and functions as a microtubule-stabilizing agent.[4] It binds to the β-tubulin subunit of microtubules, leading to their stabilization and suppression of their dynamic activity.[13] This disruption of microtubule function interferes with the formation of the mitotic spindle, causing cell cycle arrest at the G2/M phase and subsequent apoptosis.[14] A key advantage of Ixabepilone is its ability to retain activity in taxane-resistant tumors, making it a valuable therapeutic option for metastatic or locally advanced breast cancer.[14]

microtubule_stabilization cluster_cell Cancer Cell tubulin_dimers α/β-Tubulin Dimers microtubule Microtubule Polymer tubulin_dimers->microtubule Polymerization microtubule->tubulin_dimers Depolymerization mitotic_spindle Mitotic Spindle (Dynamic Instability) microtubule->mitotic_spindle mitotic_arrest G2/M Phase Arrest mitotic_spindle->mitotic_arrest Disruption apoptosis Apoptosis mitotic_arrest->apoptosis ixabepilone Ixabepilone ixabepilone->microtubule Stabilization

Caption: Ixabepilone stabilizes microtubules, disrupting mitotic spindle dynamics and leading to cell cycle arrest and apoptosis.

Experimental Protocols: Assessing Anticancer Activity

The evaluation of novel anticancer agents relies on robust and reproducible experimental protocols. The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

This protocol provides a standardized workflow for determining the IC50 value of a test compound.

mtt_assay_workflow start Start cell_seeding 1. Seed cancer cells in a 96-well plate and incubate for 24h start->cell_seeding compound_treatment 2. Treat cells with serial dilutions of the test compound cell_seeding->compound_treatment incubation 3. Incubate for 48-72 hours compound_treatment->incubation mtt_addition 4. Add MTT reagent to each well and incubate for 2-4 hours incubation->mtt_addition formazan_solubilization 5. Add solubilization solution (e.g., DMSO) to dissolve formazan crystals mtt_addition->formazan_solubilization absorbance_reading 6. Measure absorbance at 570 nm using a plate reader formazan_solubilization->absorbance_reading data_analysis 7. Calculate cell viability and determine the IC50 value absorbance_reading->data_analysis end End data_analysis->end

Caption: A typical workflow for determining the cytotoxicity of a compound using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like DMSO. Perform serial dilutions of the stock solution in culture medium to obtain the desired final concentrations.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Conclusion and Future Perspectives

The thiazole scaffold remains a highly productive platform for the development of novel anticancer agents. While specific experimental data for this compound is currently lacking, the promising anticancer activities of other thiazolyl hydrazone derivatives suggest that this compound warrants further investigation.

The diverse mechanisms of action within the broader thiazole class, from the multi-kinase inhibition of Dasatinib to the microtubule stabilization by Ixabepilone and the potential for Akt pathway and tubulin polymerization inhibition by other thiazolyl hydrazones, highlight the chemical tractability of this heterocyclic system.

Future research should focus on the synthesis and in vitro evaluation of this compound against a panel of cancer cell lines to determine its cytotoxic potential. Subsequent mechanistic studies could then elucidate its specific molecular targets and pathways, positioning it within the landscape of thiazole-based anticancer agents and determining its potential as a novel therapeutic candidate.

References

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A Researcher's Guide to Cross-Validation of Biological Activity with Different Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of preclinical cancer drug discovery, the robust evaluation of a compound's biological activity is paramount. A promising result in a single cancer cell line is merely the first step of a long journey. True scientific rigor and confidence in a potential therapeutic candidate emerge from a systematic process of cross-validation across a diverse panel of cancer cell lines. This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on how to design, execute, and interpret cross-validation studies to generate reliable and translatable data.

The core principle of cross-validation is to challenge a compound's efficacy against the backdrop of cancer's inherent heterogeneity. Different cancer cell lines, even from the same tissue of origin, possess unique genetic and phenotypic characteristics that can significantly influence their response to a given therapeutic agent.[1][2] By assessing activity across a spectrum of these models, we can begin to understand the breadth of a compound's effectiveness, identify potential resistance mechanisms, and uncover molecular signatures that may predict patient response in a clinical setting.[3][4]

The Imperative of Scientific Integrity: Foundational Principles

Before embarking on any experimental work, it is crucial to establish a framework of scientific integrity. This ensures that the data generated is not only accurate but also reproducible.

The Cornerstone of Authenticity: Cell Line Verification

The use of misidentified or cross-contaminated cell lines is a pervasive issue in biomedical research, potentially invalidating entire studies and wasting significant resources.[5][6] It is estimated that 15-20% of cancer research publications are based on work using misidentified cell lines.[7] Therefore, the first and most critical step is the authentication of all cell lines to be used in a study.

Best Practices for Cell Line Authentication:

  • Routine Authentication: Cell lines should be authenticated at the beginning of a project, when a new line is received from another lab, and periodically during continuous culture.[5]

  • STR Profiling: Short Tandem Repeat (STR) profiling is the gold standard for authenticating human cell lines.[6][8] It generates a unique genetic fingerprint that can be compared against reference databases.

  • Record Keeping: Meticulous records of cell line provenance, passage number, and authentication results must be maintained.[5]

Designing a Self-Validating System

Every experiment should be designed as a self-validating system. This means incorporating appropriate controls to ensure that the observed effects are due to the compound of interest and not experimental artifacts.

  • Positive Controls: Include a standard-of-care anticancer drug with a known mechanism of action and efficacy in the selected cell lines. This provides a benchmark for comparing the potency of the experimental compound.[9]

  • Negative Controls: Vehicle controls (e.g., DMSO for compounds dissolved in it) are essential to account for any effects of the solvent on cell viability.

  • Internal Controls: For plate-based assays, wells with untreated cells serve as a baseline for 100% viability.

Strategic Selection of Cancer Cell Lines: A Multi-Faceted Approach

The selection of an appropriate panel of cancer cell lines is a critical determinant of the study's success. The goal is to choose a set of lines that are representative of the diversity of the cancer type(s) being investigated.

Key Considerations for Cell Line Selection:

  • Tumor Type Diversity: Include cell lines from various cancer types to assess the broad-spectrum activity of the compound.[10]

  • Genomic and Phenotypic Diversity: Within a single cancer type, select cell lines with different genetic backgrounds (e.g., varying mutational status of key oncogenes and tumor suppressor genes) and phenotypes.[1] Publicly available resources like the Cancer Cell Line Encyclopedia (CCLE) and the Genomics of Drug Sensitivity in Cancer (GDSC) provide extensive multi-omics data for thousands of cell lines.[11][12]

  • Target Expression: If the compound has a known molecular target, select cell lines with varying levels of target expression to investigate target-dependent effects.

  • Drug Resistance Profiles: Include cell lines with known resistance to standard therapies to explore the compound's potential to overcome resistance.

Experimental Workflow for Cross-Validation

The following diagram illustrates a standardized workflow for the cross-validation of a novel antitumor agent.

G cluster_0 Phase 1: Preparation & QC cluster_1 Phase 2: Biological Assays cluster_2 Phase 3: Data Analysis & Interpretation Cell Line Authentication Cell Line Authentication Cell Culture & Expansion Cell Culture & Expansion Cell Line Authentication->Cell Culture & Expansion Cell Seeding Cell Seeding Cell Culture & Expansion->Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation Viability Assay Viability Assay Incubation->Viability Assay Data Acquisition Data Acquisition Viability Assay->Data Acquisition Dose-Response Curve Generation Dose-Response Curve Generation Data Acquisition->Dose-Response Curve Generation IC50/GI50 Calculation IC50/GI50 Calculation Dose-Response Curve Generation->IC50/GI50 Calculation Comparative Analysis Comparative Analysis IC50/GI50 Calculation->Comparative Analysis

Caption: Standardized workflow for cross-validation of antitumor agents.

Detailed Experimental Protocol: Cell Viability Assessment using the Sulforhodamine B (SRB) Assay

This protocol provides a step-by-step guide for determining the antiproliferative activity of a compound.

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count (e.g., using a hemocytometer or automated cell counter).

    • Seed cells into 96-well plates at a predetermined optimal density (typically 5,000-10,000 cells/well) in a final volume of 100 µL of complete growth medium.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the experimental compound and the positive control drug in complete growth medium.

    • Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-treated wells as a negative control.

    • Incubate the plates for 48-72 hours.

  • Cell Fixation:

    • After the incubation period, gently remove the medium.

    • Add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells.

    • Incubate at 4°C for 1 hour.

  • Staining:

    • Wash the plates five times with slow-running tap water and allow them to air dry completely.

    • Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Wash and Solubilization:

    • Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

    • Shake the plates on a plate shaker for 5-10 minutes.

  • Data Acquisition:

    • Measure the optical density (OD) at 510 nm using a microplate reader.

Data Analysis and Interpretation

The primary output of the cell viability assay is a set of OD values that are proportional to the number of viable cells.

  • Calculation of Percentage Growth:

    • The percentage growth is calculated for each drug concentration relative to the untreated control.

  • Dose-Response Curve Generation:

    • Plot the percentage growth against the log of the drug concentration to generate a dose-response curve.

  • Determination of IC50/GI50 Values:

    • The half-maximal inhibitory concentration (IC50) or the growth inhibition 50 (GI50) is the concentration of the drug that causes a 50% reduction in cell viability or growth, respectively. These values are determined from the dose-response curves using non-linear regression analysis.

Comparative Analysis of a Hypothetical Compound: "Antitumor Agent-X"

To illustrate the cross-validation process, let's consider a hypothetical investigational compound, "Antitumor Agent-X," and compare its activity with a standard-of-care drug, "Chemo-Standard."

Cell LineCancer TypeAntitumor Agent-X GI50 (µM)Chemo-Standard GI50 (µM)
MCF-7 Breast Adenocarcinoma0.551.20
A549 Lung Carcinoma0.721.55
HCT-116 Colon Carcinoma0.611.35
U-87 MG Glioblastoma1.302.10
PC-3 Prostate Carcinoma1.051.80
SK-MEL-28 Malignant Melanoma0.851.65

Data Interpretation:

In this hypothetical scenario, Antitumor Agent-X consistently demonstrates lower GI50 values across all tested cell lines compared to Chemo-Standard, suggesting superior potency in these in-vitro models. The most pronounced activity is observed in the MCF-7, A549, and HCT-116 cell lines. The differential sensitivity across the cell line panel suggests that the efficacy of Antitumor Agent-X may be influenced by the specific molecular characteristics of each cell line.

Unraveling the "Why": Mechanistic Insights and Pathway Analysis

A differential response across a cell line panel provides a valuable opportunity to investigate the underlying mechanism of action.

G cluster_0 Hypothetical Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation & Survival Proliferation & Survival mTOR->Proliferation & Survival Antitumor Agent-X Antitumor Agent-X Antitumor Agent-X->Akt

Caption: Proposed inhibition of the PI3K/Akt signaling pathway by Antitumor Agent-X.

By correlating the GI50 values with the genomic and proteomic data of the cell lines, one might hypothesize that cell lines with a hyperactive PI3K/Akt signaling pathway are more sensitive to Antitumor Agent-X. This hypothesis can then be tested through further mechanistic studies, such as Western blotting to assess the phosphorylation status of key pathway components like Akt and mTOR.

Challenges and Limitations

It is important to acknowledge the limitations of in-vitro cancer cell line models. They do not fully recapitulate the complexity of a tumor within a living organism, which includes the tumor microenvironment and the immune system.[13] Furthermore, there can be discrepancies between in-vitro drug sensitivity and in-vivo efficacy.[14] Therefore, promising results from in-vitro cross-validation studies should be further validated in more complex models, such as 3D organoids and in-vivo animal models.[10][15]

Conclusion

The cross-validation of biological activity across a diverse and well-characterized panel of cancer cell lines is a cornerstone of modern preclinical drug discovery. By adhering to principles of scientific integrity, employing rigorous experimental design, and performing thoughtful data analysis, researchers can generate high-quality, reproducible data. This approach not only provides a robust assessment of a compound's potential as an anticancer agent but also lays the groundwork for identifying predictive biomarkers and ultimately, for the successful clinical translation of novel cancer therapies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.